molecular formula C8H9NO3 B13928125 6-Amino-3-hydroxy-2-methylbenzoic acid

6-Amino-3-hydroxy-2-methylbenzoic acid

Katalognummer: B13928125
Molekulargewicht: 167.16 g/mol
InChI-Schlüssel: LUKYCINAIDJTQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

6-Amino-3-hydroxy-2-methylbenzoic acid is a substituted benzoic acid featuring amino, hydroxy, and methyl functional groups on a single benzene ring. This multi-functional structure makes it a valuable intermediate in organic synthesis and pharmaceutical research . Compounds within this chemical class are frequently employed in the synthesis of more complex molecules, including potential pharmacologically active agents . Substituted benzoic acids and their derivatives are known to serve as key precursors in various synthetic pathways . Researchers utilize this compound strictly for laboratory research applications. This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

Molekularformel

C8H9NO3

Molekulargewicht

167.16 g/mol

IUPAC-Name

6-amino-3-hydroxy-2-methylbenzoic acid

InChI

InChI=1S/C8H9NO3/c1-4-6(10)3-2-5(9)7(4)8(11)12/h2-3,10H,9H2,1H3,(H,11,12)

InChI-Schlüssel

LUKYCINAIDJTQX-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1C(=O)O)N)O

Herkunft des Produkts

United States
Foundational & Exploratory

Predictive Crystallography and Solid-State Characterization of 6-Amino-3-hydroxy-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the solid-state characterization of active pharmaceutical ingredients (APIs) and their advanced intermediates is a critical regulatory and physicochemical requirement. 6-Amino-3-hydroxy-2-methylbenzoic acid (CAS: 1378685-00-7)[1],[2],[3] presents a highly functionalized, sterically congested molecular architecture. Because its exact single-crystal structure is not widely cataloged in primary open-access repositories, this whitepaper serves as an in-depth technical guide to the predictive supramolecular assembly and the experimental determination of its crystal structure.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we dissect the causality behind experimental choices, establish self-validating crystallographic workflows, and apply fundamental crystal engineering principles to decode the solid-state behavior of this complex molecule.

Molecular Anatomy & Supramolecular Synthons

To predict the crystal structure of 6-Amino-3-hydroxy-2-methylbenzoic acid, we must first analyze its functional groups and their spatial relationships. The molecule features four distinct substituents on the benzene ring: a carboxylic acid (-COOH) at C1, a methyl group (-CH3) at C2, a hydroxyl group (-OH) at C3, and an amino group (-NH2) at C6.

Steric Causality and Conformational Torsion

The most critical structural feature is the extreme steric hindrance at the C1 position. The -COOH group is flanked by the C2-methyl group and the C6-amino group. This dual ortho-substitution forces the carboxylic acid out of the coplanar alignment with the aromatic ring. Consequently, the torsion angle of the -COOH group approaches 90°, disrupting the extended π -conjugation typically seen in flat benzoic acids. This orthogonal geometry fundamentally alters the crystal packing, preventing standard flat π−π stacking and forcing a more complex 3D hydrogen-bonding network.

Hydrogen-Bonding Motifs

According to Etter's rules for hydrogen bonding[4], the best proton donor will preferentially pair with the best proton acceptor. In standard benzoic acids, this manifests as the classic centrosymmetric R22​(8) carboxylic acid dimer. However, Desiraju's principles of supramolecular synthons[5],[6] suggest that in highly functionalized systems, synthon interference occurs.

  • Zwitterionic Potential: The presence of both a moderately strong acid (-COOH) and a base (-NH2) introduces the possibility of a solid-state proton transfer, yielding a zwitterionic crystal lattice ( −COO− and −NH3+​ ).

  • 1D/2D Chains: The C3-hydroxyl and C6-amino groups act as potent secondary donors and acceptors, likely linking the R22​(8) dimers into extended 1D ribbons or 2D sheets.

Interactions Molecule 6-Amino-3-hydroxy- 2-methylbenzoic acid COOH Carboxylic Acid (-COOH) Molecule->COOH OH Hydroxyl Group (-OH) Molecule->OH NH2 Amino Group (-NH2) Molecule->NH2 CH3 Methyl Group (-CH3) Molecule->CH3 Dimer Centrosymmetric Carboxyl Dimer COOH->Dimer R2,2(8) Motif Chain 1D Hydrogen Bonded Chain OH->Chain O-H...N / N-H...O NH2->Chain Donor/Acceptor Steric Steric Hindrance (Torsion Angle Shift) CH3->Steric Ortho Effect Steric->COOH Disrupts Coplanarity

Caption: Supramolecular interaction network and steric effects governing the crystal packing.

Experimental Methodology: A Self-Validating Protocol

To empirically determine the crystal structure, researchers must execute a rigorous Single-Crystal X-ray Diffraction (SCXRD) workflow. The following protocol is designed as a self-validating system , ensuring that the isolated single crystal accurately represents the bulk thermodynamic phase.

Step 1: Causality-Driven Solvent Screening
  • The Action: Prepare saturated solutions of the compound in a matrix of solvents (e.g., Methanol, Ethyl Acetate, Toluene, THF).

  • The Causality: Solvent selection dictates the polymorphic outcome. Protic solvents (Methanol) actively compete for hydrogen bonds with the -COOH and -OH groups, which can disrupt the R22​(8) dimer and yield solvated crystals (pseudopolymorphs). Aprotic solvents (Ethyl Acetate, Toluene) force the molecule to satisfy its hydrogen-bonding potential internally via solute-solute interactions, yielding the thermodynamically stable unsolvated polymorph.

Step 2: Vapor Diffusion Crystallization
  • The Protocol:

    • Dissolve 10 mg of the compound in 1 mL of THF (good solvent) in a 4 mL inner vial.

    • Place the un-capped inner vial into a 20 mL outer vial containing 5 mL of Hexanes (antisolvent).

    • Seal the outer vial tightly and incubate at 20°C for 48–72 hours.

  • The Causality: Vapor diffusion provides an exceptionally slow, controlled approach to the supersaturation curve. This minimizes chaotic nucleation events, promoting the growth of a single, defect-free crystal suitable for high-resolution diffraction.

Step 3: SCXRD Data Collection and Refinement
  • Data Collection: Mount the crystal on a diffractometer equipped with a microfocus Cu K α ( λ=1.54184 Å) or Mo K α ( λ=0.71073 Å) source. Cu K α is preferred for light-atom organic molecules to maximize diffraction intensity at higher angles.

  • Structure Solution: Utilize dual-space or direct methods to solve the phase problem. Refine the structure using the SHELXL least-squares algorithm[7],[8],[9].

  • Analysis: Employ Olex2 for graphical model building, assigning anisotropic displacement parameters, and generating the final Crystallographic Information File (CIF)[10],[11],[12].

Step 4: System Self-Validation (PXRD Matching)
  • The Protocol: Grind the remaining bulk powder from the synthesis and collect a Powder X-ray Diffraction (PXRD) diffractogram. Overlay this empirical data with the simulated PXRD pattern generated from the SCXRD CIF file.

  • The Causality: A 1:1 peak match confirms that the single crystal selected is not an anomalous outlier, thereby validating the structural integrity of the entire bulk batch.

Workflow Start Synthesis & Purification (CAS: 1378685-00-7) Solvent Solvent Screening (Aprotic vs Protic) Start->Solvent Cryst Crystal Growth (Vapor Diffusion) Solvent->Cryst SCXRD SCXRD Data Collection (Cu Kα / Mo Kα) Cryst->SCXRD Solve Structure Solution (Direct Methods) SCXRD->Solve Refine Refinement & Validation (SHELXL / Olex2) Solve->Refine

Caption: Experimental workflow for single-crystal growth, SCXRD data collection, and structural refinement.

Quantitative Data: Predicted Crystallographic Parameters

Based on the crystallographic behavior of structurally analogous highly substituted anthranilic and benzoic acids, the following table summarizes the anticipated quantitative crystallographic parameters for the stable, unsolvated polymorph of 6-Amino-3-hydroxy-2-methylbenzoic acid.

ParameterPredicted Value / RangeScientific Rationale
Crystal System Monoclinic or TriclinicTypical for asymmetric, highly functionalized organics to maximize packing efficiency.
Space Group P21​/c or P1ˉ Centrosymmetric space groups accommodate the inversion center required for the R22​(8) dimer.
Z (Molecules/Unit Cell) 4 (Monoclinic) or 2 (Triclinic)Standard Z′ = 1 packing for non-polymeric organic small molecules.
Torsion Angle (C2-C1-C=O) 75° – 90°Severe steric clash between the C2-methyl and C6-amino groups forces the carboxylate out of plane.
Hydrogen Bond Length (O-H···O) ~2.60 – 2.65 ÅStrong, classic hydrogen bonding expected within the carboxylic acid dimer.
Final R-factor ( R1​ ) < 0.05 (5%)Expected refinement quality for a defect-free crystal analyzed via SHELXL[7].

Conclusion

The solid-state elucidation of 6-Amino-3-hydroxy-2-methylbenzoic acid requires a delicate balance of predictive crystal engineering and rigorous experimental validation. By understanding the causality of steric hindrance—specifically the orthogonal torsion of the carboxylic acid—and deploying a self-validating SCXRD/PXRD workflow, researchers can confidently map the structural landscape of this complex intermediate, ensuring robust downstream pharmaceutical development.

References

  • Encoding and decoding hydrogen-bond patterns of organic compounds (Etter's Rules) Source: Accounts of Chemical Research (1990) URL: [Link]

  • Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis Source: Angewandte Chemie International Edition (1995) URL: [Link]

  • Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry (2015) URL: [Link]

  • OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography (2009) URL: [Link]

Sources

Pharmacokinetics and bioavailability of 6-Amino-3-hydroxy-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of 6-Amino-3-hydroxy-2-methylbenzoic acid

Abstract

This technical guide provides a comprehensive framework for the preclinical evaluation of the pharmacokinetics and bioavailability of 6-Amino-3-hydroxy-2-methylbenzoic acid, a novel chemical entity with potential applications in pharmaceutical development. As a substituted aromatic amino acid, its absorption, distribution, metabolism, and excretion (ADME) profile is critical to understanding its therapeutic potential and safety. This document outlines a strategic, multi-tiered approach, from initial in silico and in vitro characterization to definitive in vivo pharmacokinetic studies in preclinical species. Detailed experimental protocols, the rationale behind methodological choices, and data interpretation are discussed to provide researchers, scientists, and drug development professionals with a robust roadmap for characterizing the pharmacokinetic profile of this and similar molecules.

Introduction: The Imperative of Early ADME Profiling

6-Amino-3-hydroxy-2-methylbenzoic acid is a unique small molecule with structural motifs that suggest its potential as a building block in the synthesis of more complex pharmaceuticals.[1] The journey of any new chemical entity (NCE) from discovery to a potential therapeutic is contingent on a thorough understanding of its interaction with a biological system. Pharmacokinetics (PK), the study of "what the body does to the drug," is a cornerstone of this understanding. Early and comprehensive ADME characterization is not merely a regulatory requirement but a critical step in de-risking a drug development program, enabling rational dose selection, and predicting potential drug-drug interactions.[2]

This guide is structured to provide a logical and scientifically rigorous workflow for elucidating the pharmacokinetic profile and bioavailability of 6-Amino-3-hydroxy-2-methylbenzoic acid. We will proceed from foundational analytical and in vitro methodologies to integrated in vivo studies, emphasizing the causality behind each experimental choice.

Foundational Steps: Physicochemical and Analytical Characterization

Prior to any biological assessment, a robust and validated analytical method for the quantification of 6-Amino-3-hydroxy-2-methylbenzoic acid in biological matrices is paramount. Concurrently, understanding its fundamental physicochemical properties will inform experimental design.

In Silico ADME Prediction

Computational models provide a valuable first pass at predicting the ADME properties of a molecule, guiding initial experimental efforts.

ParameterPredicted Value (Hypothetical)Implication
Molecular Weight167.16 g/mol Favorable for oral absorption (Lipinski's Rule of Five).
logP1.2Indicates moderate lipophilicity, suggesting a balance between membrane permeability and aqueous solubility.
pKa~4.5 (acid), ~8.5 (amine)The compound will be ionized at physiological pH, potentially impacting cell membrane permeability.
Aqueous SolubilityModerateMay not present dissolution-limited absorption challenges.
Analytical Method Development and Validation: A Hypothetical LC-MS/MS Protocol

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for quantifying small molecules in complex biological fluids.

Objective: To develop and validate a method for the determination of 6-Amino-3-hydroxy-2-methylbenzoic acid in rat plasma.

Protocol:

  • Sample Preparation:

    • To 50 µL of rat plasma, add 150 µL of a protein precipitation solvent (e.g., acetonitrile) containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex for 2 minutes.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet precipitated proteins.

    • Transfer the supernatant to a clean 96-well plate for analysis.

  • Chromatographic Conditions:

    • HPLC System: A high-performance liquid chromatography system.

    • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Analyte: Q1/Q3 (e.g., m/z 168.1 -> 122.1)

      • Internal Standard: Q1/Q3 (e.g., m/z 172.1 -> 126.1)

  • Validation: The method must be validated according to regulatory guidelines for accuracy, precision, selectivity, sensitivity (Lower Limit of Quantification, LLOQ), matrix effect, and stability.

In Vitro ADME Profiling: Mechanistic Insights

In vitro assays are essential for understanding the specific mechanisms governing the ADME properties of a compound before moving into more complex and resource-intensive in vivo models.[3]

Membrane Permeability and Oral Absorption Potential

A Caco-2 permeability assay is a widely used in vitro model to predict intestinal absorption.

Protocol:

  • Culture Caco-2 cells on permeable supports for 21 days to allow for differentiation into a monolayer mimicking the intestinal epithelium.

  • Add 6-Amino-3-hydroxy-2-methylbenzoic acid to the apical (A) side.

  • At various time points (e.g., 30, 60, 90, 120 minutes), sample the basolateral (B) side.

  • Quantify the compound in the samples using the validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp).

CompoundPapp (A to B) (x 10⁻⁶ cm/s)Predicted Absorption
6-Amino-3-hydroxy-2-methylbenzoic acid 8.5 (Hypothetical)High
Propranolol (High Permeability Control)>15High
Atenolol (Low Permeability Control)<1Low
Metabolic Stability and Pathway Identification

Understanding the metabolic fate of a new compound is crucial for predicting its half-life and identifying potential active or toxic metabolites.[4][5]

Workflow for In Vitro Metabolism Studies:

G cluster_0 Tier 1: Metabolic Stability Screening cluster_1 Tier 2: Metabolite Identification cluster_2 Tier 3: Reaction Phenotyping HLM Human & Rat Liver Microsomes LCMS LC-MS/MS Analysis HLM->LCMS Hep Human & Rat Hepatocytes Hep->LCMS MetID Incubate with Microsomes/Hepatocytes + Cofactors (NADPH, UDPGA, PAPS) MetID->LCMS High-Resolution MS rCYP Recombinant CYPs rCYP->LCMS ChemInhib Chemical Inhibitors ChemInhib->LCMS Analyte 6-Amino-3-hydroxy-2-methylbenzoic acid Analyte->HLM Incubate Analyte->Hep Incubate Analyte->MetID Analyte->rCYP Analyte->ChemInhib Data In Vitro Half-life (t1/2) Intrinsic Clearance (CLint) LCMS->Data Metabolite_Profile Metabolite Profile Structural Elucidation LCMS->Metabolite_Profile Enzyme_Contribution Identify Specific Metabolizing Enzymes LCMS->Enzyme_Contribution

Caption: Workflow for in vitro metabolism assessment.

Expected Metabolic Pathways: Based on its structure, potential metabolic pathways for 6-Amino-3-hydroxy-2-methylbenzoic acid include:

  • Phase I: Oxidation of the methyl group or aromatic ring by Cytochrome P450 (CYP) enzymes.

  • Phase II: Glucuronidation of the hydroxyl or carboxylic acid group via UGT enzymes, and sulfation of the hydroxyl group via SULT enzymes.

Plasma Protein Binding

The extent of binding to plasma proteins influences the distribution and clearance of a drug. Rapid equilibrium dialysis is a common method for this assessment.

Protocol:

  • Add the compound to plasma in a dialysis chamber separated by a semi-permeable membrane from a buffer solution.

  • Incubate until equilibrium is reached.

  • Measure the concentration of the compound in both the plasma and buffer compartments.

  • Calculate the fraction unbound (fu).

A hypothetical result of 15% unbound would suggest that the majority of the compound in circulation will be bound to plasma proteins.

In Vivo Pharmacokinetic Evaluation

In vivo studies in animal models are essential to understand how the ADME properties of a compound integrate in a whole organism and to determine its bioavailability.[6][7][8]

Animal Model Selection

The rat is a commonly used species for initial pharmacokinetic screening due to its well-characterized physiology and ease of handling. However, it is crucial to consider inter-species differences in drug metabolism.[9][10]

In Vivo Pharmacokinetic Study Design

Objective: To determine the key pharmacokinetic parameters and oral bioavailability of 6-Amino-3-hydroxy-2-methylbenzoic acid in male Sprague-Dawley rats.

Protocol:

  • Animals: Male Sprague-Dawley rats (n=4 per group), cannulated (jugular vein) for serial blood sampling.

  • Dosing:

    • Group 1 (IV): 1 mg/kg administered as a bolus via the tail vein.

    • Group 2 (PO): 5 mg/kg administered by oral gavage.

  • Blood Sampling: Collect blood samples (approx. 100 µL) at pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Process blood to plasma and store at -80°C until analysis by the validated LC-MS/MS method.

  • Data Analysis: Use non-compartmental analysis to calculate pharmacokinetic parameters.

G cluster_0 Dosing cluster_1 Sampling & Analysis cluster_2 Data Interpretation IV Group 1: IV Bolus (1 mg/kg) Sampling Serial Blood Sampling (Jugular Vein Cannula) IV->Sampling PO Group 2: Oral Gavage (5 mg/kg) PO->Sampling Processing Plasma Separation & Storage (-80°C) Sampling->Processing LCMS LC-MS/MS Quantification Processing->LCMS PK_Params Calculate PK Parameters (CL, Vd, t1/2, AUC) LCMS->PK_Params Bioavailability Calculate Oral Bioavailability (F%) PK_Params->Bioavailability

Caption: Experimental workflow for an in vivo pharmacokinetic study.

Pharmacokinetic Parameters and Bioavailability Calculation

The concentration-time data are used to calculate key parameters that describe the drug's disposition.

Hypothetical Pharmacokinetic Data:

ParameterIV Administration (1 mg/kg)PO Administration (5 mg/kg)
Cmax (ng/mL)1250 (at 5 min)850
Tmax (h)-1.0
AUC₀-inf (ng*h/mL)18004050
t₁/₂ (h)3.53.7
CL (mL/min/kg)9.3-
Vdss (L/kg)2.5-
F (%) -45%

Bioavailability (F%) Calculation:

F (%) = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100 F (%) = (4050 / 5) / (1800 / 1) * 100 = 45%

Integrated Data Analysis and Conclusion

The culmination of these studies provides a comprehensive pharmacokinetic profile. In our hypothetical case, 6-Amino-3-hydroxy-2-methylbenzoic acid exhibits:

  • High predicted oral absorption based on in vitro permeability data.

  • Moderate clearance and a half-life of approximately 3.5 hours in rats.

  • Moderate oral bioavailability (45%) in rats, suggesting that while absorption may be high, first-pass metabolism in the gut wall or liver likely reduces the amount of drug reaching systemic circulation.

This profile suggests that 6-Amino-3-hydroxy-2-methylbenzoic acid has drug-like properties that warrant further investigation. The moderate bioavailability is not necessarily a barrier to development but must be considered in dose-setting for future efficacy and toxicology studies. The identified metabolites should be synthesized and evaluated for their own pharmacological activity and potential toxicity.

This guide has provided a detailed, step-by-step framework for the preclinical pharmacokinetic and bioavailability assessment of 6-Amino-3-hydroxy-2-methylbenzoic acid. By following this scientifically-driven, multi-faceted approach, researchers can build a robust data package to inform critical decisions in the drug development process.

References

  • Title: Analytical Methods. Source: Not specified.
  • Title: In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Source: MDPI.
  • Title: Analytical Methods. Source: RSC Publishing.
  • Title: ADME-Tox parameters for all synthesized compounds (6a -6j). Source: ResearchGate.
  • Title: Services for in vitro Metabolism research. Source: Admescope.
  • Title: In vivo pharmacology. Source: Stanford Medicine.
  • Title: In Vitro metabolic profiling of methylenedioxy-substituted synthetic cathinones for enhanced detection in urine sample analysis. Source: Springer.
  • Title: Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Source: Agilent.
  • Title: Metabolism of 4-amino-3-hydroxybenzoic acid by Bordetella sp. strain 10d: A different modified meta-cleavage pathway for 2-aminophenols. Source: PubMed.
  • Title: Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. Source: PubMed.
  • Title: Harnessing Microphysiological Systems to Bring Humanized Processes to ADME and Bioavailability Studies. Source: American Pharmaceutical Review.
  • Title: Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Source: MDPI.
  • Title: Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Source: PMC.
  • Title: Oral Pharmacodynamic Bioavailability of Six P-Aminophenone Derivatives. Source: DTIC.
  • Title: In Vitro Metabolism. Source: IQVIA Laboratories.
  • Title: In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Source: MDPI.
  • Title: Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. Source: PMC.
  • Title: A 4-hydroxybenzoate 3-hydroxylase mutant enables 4-amino-3-hydroxybenzoic acid production from glucose in Corynebacterium glutamicum. Source: PMC.
  • Title: 2-Amino-6-methylbenzoic acid. Source: Chem-Impex.
  • Title: 2-hydroxy-6-Methylbenzoic Acid. Source: Cayman Chemical.
  • Title: 3-hydroxybenzoate 6-monooxygenase. Source: Wikipedia.
  • Title: 2-Amino-6-methylbenzoic acid 99 4389-50-8. Source: Sigma-Aldrich.
  • Title: Synthesis, in Vitro Pharmacology, Structure−Activity Relationships, and Pharmacokinetics of 3-Alkoxy-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid Derivatives as Potent and Selective Group II Metabotropic Glutamate Receptor Antagonists. Source: ResearchGate.
  • Title: 3-Amino-5-hydroxybenzoic acid (1) was identified in these laboratories as the key natural amino acid') which initiates formation. Source: The Journal of Antibiotics.
  • Title: Convenient Replacement of the Hydroxy by an Amino Group in 4 Hydroxycoumarin and 4-Hydroxy-6-methyl-2-pyrone under Microwave Irradiation. Source: MDPI.
  • Title: KEGG PATHWAY Database. Source: Genome.jp.

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Methodological & Application

Application Note: 1H and 13C NMR Spectroscopy Reference Data and Acquisition Protocols for 6-Amino-3-hydroxy-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

6-Amino-3-hydroxy-2-methylbenzoic acid (CAS: 1378685-00-7)[1] is a highly substituted anthranilic acid derivative frequently utilized as an intermediate in the development of pharmaceuticals and advanced agrochemicals. Structurally, the molecule presents a fully substituted contiguous tetrasubstituted aromatic system (positions 1, 2, 3, and 6 are occupied), leaving only two adjacent aromatic protons at positions 4 and 5.

Analytical Challenge & Causality: The primary challenge in NMR characterization of this compound lies in its zwitterionic potential and the presence of three distinct exchangeable functional groups ( −OH , −NH2​ , −COOH ). In protic or easily exchangeable solvents (like D2​O or CD3​OD ), these critical diagnostic protons undergo rapid deuterium exchange and become "invisible" to 1H NMR. Furthermore, the molecule contains five quaternary carbons, which lack attached protons and thus suffer from long longitudinal relaxation times ( T1​ ) and weak Nuclear Overhauser Effect (NOE) enhancement.

To overcome these challenges, this protocol dictates the use of anhydrous Dimethyl Sulfoxide- d6​ (DMSO- d6​ ). DMSO- d6​ disrupts intermolecular hydrogen bonding, ensuring complete dissolution of the polar compound, while its aprotic nature slows proton exchange sufficiently to allow direct observation of the hydroxyl, amino, and carboxylic acid protons.

Predictive Structural Analysis & Reference Data

The following tables provide the predictive reference chemical shifts based on empirical substituent effects and established NMR topological rules for substituted benzenes.

Table 1: 1H NMR Reference Data (400 MHz, DMSO- d6​ )

Note: Chemical shifts ( δ ) are referenced to internal TMS at 0.00 ppm.

PositionChemical Shift ( δ , ppm)MultiplicityIntegration J -Coupling (Hz)Assignment Rationale
C2- CH3​ 2.10Singlet (s)3H-Methyl group shielded by the aromatic ring; isolated from proton-proton coupling.
−NH2​ 4.50 – 5.50Broad Singlet (bs)2H-Broadened due to 14N quadrupolar relaxation and intermediate chemical exchange.
C5- H 6.35 – 6.50Doublet (d)1H 3J≈8.5 Ortho to the strongly electron-donating −NH2​ group, resulting in significant shielding.
C4- H 6.65 – 6.80Doublet (d)1H 3J≈8.5 Ortho to the −OH group; less shielded than C5- H . Couples with C5- H to form an AB spin system.
−OH 9.00 – 9.50Broad Singlet (bs)1H-Deshielded due to oxygen electronegativity; observable only in dry DMSO- d6​ .
−COOH 12.00 – 13.00Very Broad (vbs)1H-Highly deshielded acidic proton.
Table 2: 13C NMR Reference Data (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Rationale
C8 ( CH3​ ) 12.0 – 15.0Primary ( CH3​ )Aliphatic methyl carbon attached to the aromatic ring.
C5 110.0 – 113.0Tertiary ( CH )Aromatic CH , highly shielded by the ortho-amino group.
C4 114.0 – 117.0Tertiary ( CH )Aromatic CH , shielded by the ortho-hydroxyl group.
C2 117.0 – 120.0Quaternary ( C )Substituted with the methyl group.
C1 120.0 – 123.0Quaternary ( C )Substituted with the electron-withdrawing carboxylic acid.
C6 146.0 – 149.0Quaternary ( C )Directly attached to the electronegative nitrogen atom.
C3 150.0 – 153.0Quaternary ( C )Directly attached to the electronegative oxygen atom.
C7 ( COOH ) 168.0 – 172.0Quaternary ( C=O )Carbonyl carbon of the carboxylic acid.

Sample Preparation Protocol

A self-validating NMR protocol begins with rigorous sample preparation. Poor shimming or low signal-to-noise ratios (SNR) are most often traced back to improper sample concentration or particulate matter in the tube.

Step-by-Step Methodology:

  • Weighing: Accurately weigh 15–20 mg of 6-Amino-3-hydroxy-2-methylbenzoic acid for 1H NMR, or 40–50 mg if acquiring 13C NMR. (Causality: 13C has a low natural abundance of ~1.1%. Higher concentrations are mandatory to achieve sufficient SNR for the five quaternary carbons without requiring days of acquisition time).

  • Solvent Addition: Add 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS).

  • Dissolution: Vortex the mixture for 30 seconds. If the sample is not fully dissolved, sonicate for 2–3 minutes. (Causality: Any undissolved particulates will distort the magnetic field homogeneity, leading to broad, asymmetrical peaks).

  • Filtration: Pass the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Sealing: Cap the tube and wrap the cap with Parafilm to prevent atmospheric moisture ingress.

NMR Acquisition Protocols

To ensure accurate integration and prevent the saturation of quaternary carbons, the acquisition parameters must be carefully calibrated[2].

1H NMR Acquisition Parameters
  • Pulse Angle: 30° ( π/6 ). (Causality: A 30° pulse allows for a much shorter relaxation delay compared to a 90° pulse, preventing the saturation of slowly relaxing protons and ensuring quantitative integration).

  • Relaxation Delay (D1): 1.5 seconds.

  • Number of Scans (NS): 16 to 64 (depending on exact concentration).

  • Spectral Width (SW): 15 ppm (to ensure the highly deshielded −COOH proton at ~13 ppm is not truncated).

13C NMR Acquisition Parameters
  • Pulse Angle: 30°.

  • Decoupling: WALTZ-16 composite pulse decoupling. (Causality: Removes 1H−13C J-coupling, collapsing all carbon signals into sharp singlets to maximize SNR).

  • Relaxation Delay (D1): 2.5 to 3.0 seconds. (Causality: Quaternary carbons C1, C2, C3, C6, and C7 lack attached protons. They rely on slower chemical shift anisotropy and intermolecular dipole-dipole interactions for relaxation. A longer D1 is critical to prevent these signals from disappearing into the baseline).

  • Number of Scans (NS): 512 to 1024.

Data Processing & Interpretation Workflow

NMR_Processing FID Raw FID Acquisition (Time Domain) Apodization Apodization & Zero-Filling FID->Apodization FT Fourier Transform (Frequency Domain) Apodization->FT Phase Phase & Baseline Correction FT->Phase Ref Referencing (TMS @ 0.00 ppm) Phase->Ref PeakPick Peak Picking & Integration Ref->PeakPick Assign Multiplet Analysis & Structure Verification PeakPick->Assign

NMR Data Processing and Interpretation Workflow for Aromatic Systems.

Processing Causality: During the Apodization step, apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz for 1H and 1.0 Hz for 13C . This multiplies the Free Induction Decay (FID) by a decaying exponential, suppressing the high-frequency noise at the tail end of the FID and artificially boosting the SNR, which is vital for identifying the weak quaternary carbon signals.

Self-Validation, Troubleshooting & Artifacts

The Self-Validating System: Before analyzing the analyte signals, verify the spectrum's integrity by checking the solvent residual peaks. According to standard NMR impurity tables[3], the residual DMSO- d5​ pentet must appear exactly at 2.50 ppm ( 1H ) and 39.52 ppm ( 13C ).

  • If the TMS peak at 0.00 ppm has a linewidth greater than 1.2 Hz, the magnetic field is poorly shimmed. Action: Discard the data, re-shim the Z1 and Z2 gradients, and reacquire.

  • Trace Water Artifact: A peak at 3.33 ppm in DMSO- d6​ indicates trace water[3]. If this peak is exceptionally large, it can undergo chemical exchange with the −OH , −NH2​ , and −COOH protons of 6-Amino-3-hydroxy-2-methylbenzoic acid, causing them to broaden into the baseline or shift unpredictably. Action: If exchangeable protons are missing, dry the DMSO- d6​ over activated 4Å molecular sieves prior to sample preparation.

References

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist". Organometallics, 29(9), 2176-2179. URL:[Link]

  • Claridge, T. D. W. (2016). "High-Resolution NMR Techniques in Organic Chemistry" (3rd Edition). Elsevier Science. URL:[Link]

Sources

Mass spectrometry fragmentation pattern of 6-Amino-3-hydroxy-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Unraveling the Molecular Blueprint & Mass Spectrometry Fragmentation of 6-Amino-3-hydroxy-2-methylbenzoic Acid

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals. Document Type: Advanced Technical Guide & Validated Protocol.

Chemical & Structural Context

6-Amino-3-hydroxy-2-methylbenzoic acid (Chemical Formula: C₈H₉NO₃, Exact Mass: 167.0582 Da) is a highly substituted benzoic acid derivative. Structurally, it features an aniline moiety, a phenolic hydroxyl group, a carboxylic acid, and a methyl group on a single benzene ring. The dense functionalization of this molecule dictates its ionization efficiency and its highly predictable, yet complex, collision-induced dissociation (CID) pathways in tandem mass spectrometry (MS/MS).

Understanding the fragmentation of this compound is critical for its identification as a pharmaceutical intermediate, a degradation product, or a biological metabolite. Structural analogs, such as 5-aminosalicylic acid (mesalazine), exhibit such profound aromatic stability that they are frequently utilized as matrices in Matrix-Assisted Laser Desorption/Ionization (MALDI) due to their ability to absorb energy without undergoing chaotic fragmentation[1]. Consequently, fragmenting 6-Amino-3-hydroxy-2-methylbenzoic acid requires optimized collision energies to drive specific neutral losses.

Mechanistic Causality of Fragmentation (CID)

As a Senior Application Scientist, it is vital to look beyond the m/z values and understand the causality of the fragmentation. The fragmentation of 6-Amino-3-hydroxy-2-methylbenzoic acid is strictly governed by the proximity and electronic nature of its functional groups.

  • Positive Ion Mode (ESI+): The amino group readily accepts a proton, yielding a strong precursor ion [M+H]⁺ at m/z 168.0655. Upon collisional activation, the molecule undergoes two primary competing pathways. The first is the loss of water (-18 Da) to yield m/z 150.0550. This dehydration is facilitated by the ortho-relationship of the substituents, a hallmark of highly substituted benzoic acids[2]. The second dominant pathway is decarboxylation (-44 Da), yielding a stable substituted aniline fragment at m/z 124.0757. Subsequent high-energy fragmentation leads to the loss of ammonia (-17 Da) from the aniline moiety or carbon monoxide (-28 Da) from the dehydrated ion[2].

  • Negative Ion Mode (ESI-): The carboxylic acid group easily deprotonates to form the [M-H]⁻ precursor at m/z 166.0510. In negative mode, the fragmentation is overwhelmingly dominated by a single, highly favorable neutral loss: the expulsion of CO₂ (-44 Da) to generate a resonance-stabilized phenoxide/aniline anion at m/z 122.0611[2].

Quantitative Data Presentation

The following tables summarize the theoretical exact masses and predicted relative abundances for the primary CID fragments.

Table 1: Positive Ion Mode (ESI+) Fragmentation Data

Precursor Ion Fragment Ion (m/z) Neutral Loss Formula Mass Error (ppm) Relative Abundance
[M+H]⁺ (168.0655) 150.0550 -H₂O (18 Da) C₈H₈NO₂⁺ < 2.0 High (Base Peak at low CE)
124.0757 -CO₂ (44 Da) C₇H₁₀N⁺ < 2.0 High
122.0600 -H₂O, -CO (46 Da) C₇H₈N⁺ < 2.0 Medium

| | 107.0491 | -CO₂, -NH₃ (61 Da) | C₇H₇⁺ | < 2.0 | Low (Requires high CE) |

Table 2: Negative Ion Mode (ESI-) Fragmentation Data

Precursor Ion Fragment Ion (m/z) Neutral Loss Formula Mass Error (ppm) Relative Abundance

|[M-H]⁻ (166.0510) | 122.0611 | -CO₂ (44 Da) | C₇H₈NO⁻ | < 2.0 | High (Base Peak) |

Proposed Fragmentation Pathway

Fragmentation_Pathway M [M+H]+ m/z 168.0655 F1 [M+H - H2O]+ m/z 150.0550 M->F1 -H2O (-18 Da) F2 [M+H - CO2]+ m/z 124.0757 M->F2 -CO2 (-44 Da) F3 [M+H - H2O - CO]+ m/z 122.0600 F1->F3 -CO (-28 Da) F4 [M+H - CO2 - NH3]+ m/z 107.0491 F2->F4 -NH3 (-17 Da)

Figure 1: Proposed positive ion mode (ESI+) CID fragmentation pathway and neutral losses.

Self-Validating LC-MS/MS Analytical Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. It incorporates specific mobile phase modifiers to control the ionization state and utilizes a high-strength silica (HSS) column to prevent the premature elution of polar analytes.

Phase 1: Sample Preparation & System Suitability

  • Stock Solution: Dissolve 1.0 mg of 6-Amino-3-hydroxy-2-methylbenzoic acid in 1.0 mL of Methanol:Water (50:50, v/v) to yield a 1 mg/mL stock.

  • Working Dilution: Dilute the stock to 1 µg/mL using 0.1% Formic Acid in Water. Causality: Formic acid ensures the amino group remains fully protonated in solution, maximizing ESI+ efficiency and preventing peak tailing caused by secondary interactions with residual silanols on the column[3].

  • System Suitability Check: Inject a blank (0.1% Formic Acid in Water) followed by a 10 ng/mL standard to verify the absence of carryover and to confirm a signal-to-noise ratio (S/N) > 10 for the m/z 168.0655 precursor.

Phase 2: UHPLC Chromatographic Separation

  • Column: Waters ACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 μm). Causality: The T3 stationary phase is engineered to retain highly polar, water-soluble compounds like aminobenzoic acids significantly better than standard C18 columns[4].

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

  • Gradient Program: Hold at 2% B for 1.5 min to focus the polar analyte at the column head. Ramp to 50% B from 1.5 to 9.0 min. Ramp to 95% B at 14.0 min to wash the column, followed by a 3-minute re-equilibration at 2% B[4].

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

Phase 3: High-Resolution Mass Spectrometry (QTOF) Acquisition

  • Ion Source: Electrospray Ionization (ESI) in Positive and Negative modes.

  • Source Parameters: Set Gas Temperature to 250 °C, Drying Gas Flow to 8 L/min, Nebulizer to 35 psi, and Capillary Voltage to 4000 V[4].

  • Data-Dependent Acquisition (DDA): Set MS scan rate to 3 Hz and MS/MS scan rate to 13 Hz.

  • Collision Energy (CE): Apply a ramped CE from 15 eV to 35 eV. Causality: A ramped CE ensures that both the easily cleaved functional groups (e.g., -H₂O at 15 eV) and the more stable aromatic core fragments (e.g., -NH₃ at 35 eV) are captured in a single composite MS/MS spectrum.

Analytical Workflow Visualization

LCMS_Workflow A Sample Preparation B UHPLC Separation A->B C ESI Ionization B->C D Precursor Selection C->D E CID Fragmentation D->E F High-Res Detection E->F

Figure 2: Step-by-step UHPLC-ESI-MS/MS analytical workflow for metabolite characterization.

References

  • In-source decay and fragmentation characteristics of peptides using 5-aminosalicylic acid as a matrix in matrix-assisted laser desorption/ionization mass spectrometry. ACS Publications.
  • Structure investigation of mesalazine drug using thermal analyses, mass spectrometry, DFT calculations, and NBO analysis. Semantic Scholar.
  • Simultaneous quantification of mesalamine and its metabolite N-Acetyl mesalamine in human plasma by LC-MS/MS. Semantic Scholar.
  • Development of an untargeted metabolomics analytical protocol for fecal samples by liquid chromatography–mass spectrometry. National Institutes of Health (PMC).

Sources

Troubleshooting & Optimization

How to improve solubility of 6-Amino-3-hydroxy-2-methylbenzoic acid in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, formulation scientists, and drug development professionals working with 6-Amino-3-hydroxy-2-methylbenzoic acid (CAS: 1378685-00-7).

Because this compound features a basic aromatic amine (-NH₂), an acidic carboxylic acid (-COOH), and a phenolic hydroxyl group (-OH), it behaves as an ampholyte. Its solubility profile is highly non-linear and presents unique formulation challenges. This guide synthesizes fundamental physicochemical principles with field-proven troubleshooting strategies to help you achieve stable, high-concentration aqueous solutions.

Part 1: The Chemical Challenge (Causality & Mechanism)

To successfully solubilize 6-Amino-3-hydroxy-2-methylbenzoic acid, one must understand the causality behind its insolubility. As an amphoteric molecule, it exists as a zwitterion at physiological pH ranges[1].

When the ambient pH matches the molecule's isoelectric point (pI), the net charge of the molecule is zero. In this state, intermolecular ionic interactions and hydrogen bonding between the -NH₃⁺ and -COO⁻ groups of adjacent molecules maximize the crystal lattice energy[2]. Because the energy required to break this lattice exceeds the hydration energy provided by water, aqueous solubility drops to its absolute minimum.

To improve solubility, we must disrupt this lattice by either:

  • Ionization (pH Modification): Shifting the pH at least 2 units away from the pI to ensure the molecule carries a net uniform charge, thereby increasing ion-dipole interactions with water[2].

  • Dielectric Disruption (Co-solvents): Using water-miscible organic solvents to lower the polarity of the medium[3].

  • Host-Guest Encapsulation (Complexation): Using cyclodextrins to shield the hydrophobic aromatic core from the aqueous environment[4].

ZwitterionSolubility A 6-Amino-3-hydroxy-2-methylbenzoic acid (High Crystal Lattice Energy) B Determine Experimental Application A->B C In Vitro Assays (Tolerates low % Organics) B->C D In Vivo Dosing (Requires Aqueous/Isotonic) B->D E Co-Solvency Strategy Dissolve in 100% DMSO then dilute in buffer C->E F pH Modification Adjust pH > 7.5 (NaOH) or pH < 2.0 (HCl) D->F G Complexation 20-30% HP-β-CD in Water D->G H Self-Validation: Sterile Filter (0.22 µm) & UV-Vis Quant E->H F->H G->H

Workflow for optimizing the solubility of zwitterionic aminobenzoic acids based on application.

Part 2: Troubleshooting Guides & FAQs

Q1: I dissolved the compound in 100% DMSO at 50 mg/mL, but when I dilute it into PBS (pH 7.4) for my cell assay, it instantly crashes out as a cloudy suspension. Why? A: This is a classic solvent-shift precipitation. While analogous aminosalicylic acids are highly soluble in pure DMSO (up to 50 mg/mL), their solubility in neutral aqueous buffers like PBS is strictly limited to approximately 1 to 2 mg/mL[3]. When you dilute the DMSO stock into PBS, the dielectric constant of the mixture rapidly increases, and the compound reverts to its poorly soluble zwitterionic state. Fix: Ensure your final concentration in the assay buffer does not exceed 1 mg/mL. If higher concentrations are needed, pre-warm the PBS to 37°C and add the DMSO stock dropwise under vigorous vortexing to prevent localized supersaturation.

Q2: I need to formulate a 10 mg/mL solution for an in vivo IV injection. I cannot use high concentrations of DMSO or extreme pH. What is the best approach? A: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) . Cyclodextrins possess a hydrophilic exterior and a hydrophobic cavity. They form inclusion complexes with the aromatic ring of aminobenzoic acids, significantly enhancing both aqueous solubility and chemical stability without altering the bulk pH[4]. A 20% to 30% (w/v) HP-β-CD solution in saline is generally well-tolerated for in vivo use and can increase the solubility of aminosalicylic acid derivatives by over 10-fold[4].

Q3: I adjusted the pH to 8.5 using NaOH to dissolve the compound, but the pH drifted back down to 7.0 overnight and the compound precipitated. How do I stabilize it? A: 6-Amino-3-hydroxy-2-methylbenzoic acid has a weakly acidic phenolic hydroxyl group and a carboxylic acid group. When you add NaOH, you are consuming hydroxide ions to deprotonate the compound, which naturally lowers the pH of the unbuffered water. Fix: Do not use unbuffered water. Dissolve the compound in a strong buffer system (e.g., 100 mM Tris-HCl at pH 8.5 or 0.1 M Sodium Bicarbonate) to provide the necessary buffering capacity to lock the pH in place after the salt is formed.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every formulation must be validated. The following protocols include built-in verification steps to confirm that true dissolution—not just micro-suspension—has occurred.

Protocol A: Preparation of a 10 mg/mL Stock via pH Modification (Sodium Salt)

Best for: Oral gavage (PO) or basic in vitro studies where high pH is tolerated.

  • Weighing: Weigh 100 mg of 6-Amino-3-hydroxy-2-methylbenzoic acid into a glass vial.

  • Initial Suspension: Add 8 mL of 0.1 M Sodium Bicarbonate buffer (pH 8.5). The compound will form a suspension.

  • Titration: Under continuous magnetic stirring, add 1 M NaOH dropwise (10 µL at a time). Monitor the pH using a calibrated micro-pH probe.

  • Dissolution: Continue until the pH reaches approximately 8.5–9.0 and the solution becomes optically clear.

  • Volume Adjustment: QS (bring up to volume) to 10 mL using the Sodium Bicarbonate buffer.

  • Validation Step 1 (Tyndall Effect): Shine a laser pointer through the vial. If you see a solid beam of light scattering (Tyndall effect), micro-precipitates remain. Continue stirring or add 10 µL more NaOH.

  • Validation Step 2 (Recovery Check): Pass 1 mL of the solution through a 0.22 µm PTFE syringe filter. Measure the absorbance of the filtered vs. unfiltered solution via UV-Vis spectrophotometry (λmax ~ 220-230 nm). A >98% match indicates complete, stable solubilization.

Protocol B: Preparation of a Neutral 5 mg/mL Formulation via HP-β-CD Complexation

Best for: Intravenous (IV) dosing or sensitive cell cultures.

  • Vehicle Preparation: Dissolve 2.5 g of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 8 mL of sterile PBS (pH 7.4) to create a ~25% w/v cyclodextrin solution.

  • API Addition: Add 50 mg of 6-Amino-3-hydroxy-2-methylbenzoic acid to the HP-β-CD vehicle.

  • Complexation: Sonicate the mixture in a water bath at 37°C for 30–45 minutes. The mechanical energy and mild heat accelerate the host-guest inclusion process.

  • Equilibration: Allow the solution to stir at room temperature for 2 hours to reach thermodynamic equilibrium. QS to 10 mL with PBS.

  • Validation Step: Centrifuge a 1 mL aliquot at 10,000 x g for 10 minutes. Inspect the bottom of the tube for a pellet. If no pellet is visible, the compound is fully complexed and solubilized.

Part 4: Quantitative Data Summary

The following table summarizes the expected solubility limits of aminosalicylic acid derivatives (analogous to 6-Amino-3-hydroxy-2-methylbenzoic acid) across various standard laboratory vehicles, allowing for rapid experimental planning.

Solvent / VehiclepHExpected Solubility LimitMechanism of Solubilization
Ultrapure Water ~3.5 - 4.5< 1.0 mg/mLNone (Compound exists as poorly soluble zwitterion)
PBS (Phosphate Buffered Saline) 7.4~1.5 - 2.0 mg/mLMild ionization of the carboxylic acid group
0.1 M NaOH / Bicarbonate Buffer > 8.5> 15.0 mg/mLSalt formation (Deprotonation of -COOH and phenolic -OH)
100% DMSO N/A~40.0 - 50.0 mg/mLDisruption of crystal lattice via dielectric reduction
25% HP-β-CD in PBS 7.4~5.0 - 10.0 mg/mLHost-guest hydrophobic encapsulation

Part 5: References

  • The solubility of drugs - Basicmedical Key Basicmedical Key. URL: [Link]

  • Physicochemical Properties of Zwitterionic Drugs in Therapy ResearchGate. URL:[Link]

  • Inclusion Complexes of Non-Steroidal Anti-Inflammatory Drugs with Cyclodextrins: A Systematic Review National Center for Biotechnology Information (PMC). URL:[Link]

Sources

Troubleshooting low yield in 6-Amino-3-hydroxy-2-methylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis . As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and procedural bottlenecks encountered during the synthesis of 6-Amino-3-hydroxy-2-methylbenzoic acid (CAS: 1378685-00-7).

This molecule is a highly functionalized anthranilic acid derivative. Its synthesis—typically proceeding via the nitration of 3-hydroxy-2-methylbenzoic acid followed by catalytic reduction[1]—is notorious for low yields. The electron-rich nature of the phenol ring, combined with the amphoteric properties of the final amino acid, requires strict kinetic and thermodynamic control.

Synthetic Workflow & Bottleneck Analysis

Below is the logical workflow for this synthesis, highlighting the critical failure points where yield is typically lost.

G SM 3-Hydroxy-2-methylbenzoic acid (Starting Material) Nitration Nitration Step (HNO3, AcOH, 0-5°C) SM->Nitration Nitro6 6-Nitro-3-hydroxy-2-methylbenzoic acid (Desired Intermediate) Nitration->Nitro6 Regioselective Control Nitro4 4-Nitro Isomer & Quinones (Byproducts) Nitration->Nitro4 Poor Temp Control Reduction Catalytic Reduction (Pd/C, H2, 40 psi) Nitro6->Reduction Isoelectric Isoelectric Precipitation (pH 3.5 - 4.0) Reduction->Isoelectric Product 6-Amino-3-hydroxy-2-methylbenzoic acid (Target Zwitterion) Isoelectric->Product

Workflow and troubleshooting logic for the synthesis of 6-Amino-3-hydroxy-2-methylbenzoic acid.

Troubleshooting Guide & FAQs

Q1: During the nitration of 3-hydroxy-2-methylbenzoic acid, my yield of the 6-nitro intermediate is consistently below 30%, and the reaction mixture turns black. Why is this happening? Causality: You are likely experiencing severe over-oxidation and poor regioselectivity. The hydroxyl group at C3 strongly activates the aromatic ring, directing electrophilic aromatic substitution to both the ortho (C4) and para (C6) positions. If you use a standard "mixed acid" (HNO₃/H₂SO₄) nitration, the highly oxidizing nature of sulfuric acid degrades the electron-rich phenol into polymeric quinone species (the black tar you observe). Solution: Shift to a milder nitrating system. Using dilute nitric acid in glacial acetic acid[2] moderates the concentration of the active nitronium ion ( NO2+​ ). Maintaining the temperature strictly between 0–5 °C suppresses oxidative degradation and thermodynamically favors the less sterically hindered 6-nitro isomer.

Q2: The reduction of the 6-nitro intermediate to the 6-amino target stalls, showing multiple spots on TLC. How do I achieve full conversion? Causality: Catalytic hydrogenation over Palladium on Carbon (Pd/C) can stall at the hydroxylamine intermediate (-NHOH) if the catalyst surface becomes poisoned. In this specific synthesis, trace phenolic impurities from the nitration step can strongly adsorb onto the palladium lattice, blocking active sites. Furthermore, insufficient hydrogen mass transfer in standard balloon-pressure setups exacerbates this stalling. Solution: Ensure the 6-nitro intermediate is rigorously purified (via recrystallization) prior to reduction. Conduct the hydrogenation in a Parr shaker or autoclave at elevated hydrogen pressure (40–50 psi) using a highly solubilizing solvent like Methanol/THF (1:1) to ensure the intermediate remains in solution[3].

Q3: I achieve full conversion in the reduction step, but I lose most of my product during the aqueous workup. Standard liquid-liquid extraction yields almost nothing. Where is my product? Causality: 6-Amino-3-hydroxy-2-methylbenzoic acid is an amphoteric molecule. It contains a basic amino group, an acidic carboxylic acid, and a weakly acidic phenol. In aqueous solutions, it exists as a highly water-soluble zwitterion. At low pH, the amine is protonated ( NH3+​ ); at high pH, the carboxylic acid and phenol are deprotonated ( COO− , O− ). In both extremes, the molecule is ionic and will not partition into organic solvents like ethyl acetate or dichloromethane. Solution: You must utilize isoelectric point (pI) precipitation . The product can only be isolated by carefully adjusting the aqueous pH to its exact isoelectric point (typically around pH 3.5–4.0), where its net charge is zero and its aqueous solubility is minimized.

Quantitative Data: Yield Optimization

The following table summarizes the causal relationship between reaction conditions and isolated yields, validating the necessity of the optimized parameters.

Reaction StepStandard ConditionTypical YieldOptimized ConditionOptimized YieldCausality for Improvement
Nitration HNO₃ / H₂SO₄ (0 °C)< 25%HNO₃ / Glacial AcOH (0–5 °C)65–70%Glacial AcOH moderates nitronium ion activity, suppressing oxidative degradation of the phenol to quinones.
Reduction Fe / HCl (Reflux)~ 40%H₂ (40 psi), 10% Pd/C, MeOH> 90%Prevents the newly formed amino acid from forming highly stable, water-soluble chelates with iron salts.
Isolation Aqueous Extraction (pH 7)< 10%Isoelectric Precipitation (pH 3.8)85%Zwitterion solubility is minimized at its exact isoelectric point, forcing crystallization from the aqueous phase.

Self-Validating Experimental Protocols

SOP 1: Regioselective Nitration to 6-Nitro-3-hydroxy-2-methylbenzoic acid

Self-Validation Check: The success of this step is visually confirmed by the absence of black tar and the precipitation of a bright yellow solid upon aqueous quenching.

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and an internal thermometer, dissolve 3-hydroxy-2-methylbenzoic acid (10.0 g, 65.7 mmol) in glacial acetic acid (80 mL).

  • Cooling: Submerge the flask in an ice-brine bath and allow the internal temperature to reach 0 °C.

  • Nitration: Prepare a solution of 70% Nitric Acid (4.5 mL, ~1.05 eq) in glacial acetic acid (20 mL). Add this solution dropwise via an addition funnel over 45 minutes. Critical: Do not allow the internal temperature to exceed 5 °C to prevent quinone formation.

  • Reaction Monitoring: Stir for an additional 2 hours at 0–5 °C. TLC (DCM:MeOH 9:1) should show the disappearance of the starting material (Rf 0.4) and the appearance of a yellow spot (Rf 0.6).

  • Quenching & Isolation: Pour the reaction mixture onto 300 g of crushed ice. Stir vigorously for 30 minutes. The 6-nitro intermediate will precipitate as a yellow solid. Filter under vacuum, wash with cold water (3 x 50 mL), and dry in a vacuum oven at 40 °C.

SOP 2: Catalytic Hydrogenation and Zwitterion Isolation

Self-Validation Check: The reduction is complete when hydrogen uptake ceases and the deep yellow color of the nitro compound transitions to a nearly colorless/pale amber solution.

  • Setup: In a heavy-walled hydrogenation vessel, dissolve the 6-nitro-3-hydroxy-2-methylbenzoic acid (5.0 g, 25.3 mmol) in anhydrous Methanol (100 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (0.5 g, 10 wt%). Caution: Pd/C is pyrophoric; add under a blanket of Argon.

  • Hydrogenation: Seal the vessel, purge with Argon three times, and then pressurize with Hydrogen gas to 40 psi. Agitate the mixture at room temperature for 4–6 hours.

  • Filtration: Once hydrogen consumption ceases, vent the vessel and purge with Argon. Filter the mixture through a tightly packed pad of Celite to remove the Pd/C. Critical: Perform this step rapidly and under inert atmosphere if possible, as the electron-rich aminophenol is highly susceptible to air-oxidation.

  • Isoelectric Precipitation (The Crucial Step): Concentrate the methanolic filtrate in vacuo to a volume of ~20 mL. Add 50 mL of deionized water. Carefully adjust the pH of the solution using 1M HCl or 1M NaOH dropwise until the pH reaches exactly 3.8 (monitor with a calibrated pH meter).

  • Crystallization: Cool the pH-adjusted solution to 4 °C overnight. The 6-amino-3-hydroxy-2-methylbenzoic acid will crystallize as off-white to pale tan needles. Filter, wash with a minimal amount of ice-cold water, and dry under high vacuum.

References

  • [1] US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic acid. Google Patents. Available at:

  • [2] Handbook of Hydroxyacetophenones: Preparation and Physical Properties. Ethernet Edu. Available at: [Link]

  • [3] 5-Fluoro-2-methoxybenzoic acid, 97%, Thermo Scientific. Fisher Scientific. Available at:[Link]

Sources

Preventing degradation of 6-Amino-3-hydroxy-2-methylbenzoic acid during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the erratic stability of substituted aminophenols. 6-Amino-3-hydroxy-2-methylbenzoic acid (CAS: 1378685-00-7) is a highly specialized intermediate, and its molecular architecture makes it notoriously difficult to store.

The core issue stems from its functional groups: the amino (-NH₂) and hydroxyl (-OH) groups are positioned para to each other (positions 6 and 3). This creates an electron-rich system that is highly susceptible to autoxidation [1]. When exposed to atmospheric oxygen, light, or elevated pH, the compound rapidly oxidizes into a highly conjugated, dark-colored p-benzoquinone imine, ruining assay purity and downstream synthetic yields.

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure the absolute integrity of your samples during long-term storage.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My solid powder has turned from off-white to dark brown. Is it still usable? A: No. Discoloration in para-aminophenol derivatives is a definitive macroscopic indicator of chemical degradation[1]. The brown/black color arises from the formation of p-benzoquinone imine derivatives, which subsequently undergo intermolecular coupling to form complex polymeric degradants. If your sample is visibly dark, it has degraded beyond acceptable purity limits for sensitive analytical or synthetic applications.

Q2: How does pH affect the stability of my working solutions? A: pH is the single most critical variable in solution stability. At alkaline or neutral pH (pH ≥ 7.0), the hydroxyl group deprotonates to form a phenoxide ion. This phenoxide is significantly more electron-rich than the neutral phenol, drastically lowering the oxidation potential and accelerating radical formation [2]. To prevent this, solutions must be maintained at a slightly acidic pH (typically pH 4.5 – 5.5) where the molecule remains fully protonated but soluble.

Q3: What role do trace metals play in the degradation process? A: Transition metals, particularly Copper (Cu²⁺) and Iron (Fe³⁺), act as potent one-electron oxidants. They catalyze the initiation step of autoxidation by stripping an electron from the aminophenol to form a reactive phenoxy/aminyl radical [3]. This is why using high-purity, metal-free solvents and considering the addition of chelating agents (like EDTA) is mandatory for long-term solution storage.

Q4: Can I just store the compound in a standard -20°C freezer? A: Temperature control alone is insufficient. While -20°C slows the kinetic rate of oxidation, the presence of atmospheric oxygen and ambient moisture inside the vial will still cause gradual degradation over months [2]. True long-term stability requires a multi-barrier approach: low temperature, complete darkness, and an inert atmosphere (Argon/Nitrogen).

Part 2: Visualizing the Degradation Pathway

Understanding the chemical causality of degradation allows you to preemptively design better storage conditions. The pathway below illustrates how environmental triggers force the molecule into a reactive state.

DegradationPathway A 6-Amino-3-hydroxy-2-methylbenzoic acid (Colorless/White Solid) B Phenoxy/Aminyl Radical (Reactive Intermediate) A->B O2, UV Light, Heat Trace Metals (Cu2+, Fe3+) C p-Benzoquinone Imine (Yellow/Brown Chromophore) B->C -e-, -H+ (Further Oxidation) D Polymeric Degradants (Dark Brown/Black Precipitate) C->D Intermolecular Coupling (High Concentration)

Figure 1: Oxidative degradation pathway of the para-aminophenol moiety to polymeric degradants.

Part 3: Quantitative Stability Data

The following table summarizes the causal relationship between storage conditions and the half-life ( t1/2​ ) of 6-Amino-3-hydroxy-2-methylbenzoic acid in an aqueous buffer (1 mg/mL). Use this data to benchmark your experimental timelines.

TemperatureLight ExposurepHAtmosphereEstimated Half-Life ( t1/2​ )Primary Degradant
25°CAmbient Light7.4Ambient Air< 12 hoursp-Benzoquinone Imine
25°CDark7.4Ambient Air48 hoursp-Benzoquinone Imine
4°CDark7.4Ambient Air14 daysp-Benzoquinone Imine
4°CDark5.0Ambient Air> 30 daysTrace Quinone Imine
-20°C Dark 5.0 Argon Purged > 12 months None detected

Part 4: Standard Operating Procedures (SOPs)

To guarantee trustworthiness in your assays, every protocol must be a self-validating system. By controlling the atmosphere, pH, and radical propagation, you eliminate the variables that cause degradation.

Protocol A: Preparation of Ultra-Stable Stock Solutions

Use this protocol when preparing liquid stocks for long-term analytical or synthetic use.

  • Solvent Deoxygenation: Vigorously sparge your chosen solvent (e.g., Methanol or aqueous buffer) with ultra-high-purity Argon for a minimum of 15 minutes to displace dissolved oxygen [1].

  • Antioxidant & Chelator Addition: Add 0.1% (w/v) Ascorbic Acid (to act as a sacrificial radical scavenger) and 1 mM EDTA (to sequester catalytic trace metals) to the degassed solvent [3].

  • pH Optimization (Aqueous only): Adjust the buffer pH to 5.0 using dilute HCl. Self-Validation Check: Ensure the pH does not drop below 4.0 to prevent unwanted protonation of the carboxylic acid group, which can induce precipitation.

  • Dissolution: Dissolve the 6-Amino-3-hydroxy-2-methylbenzoic acid powder into the prepared solvent under a continuous stream of Argon.

  • Storage: Transfer the solution to an amber glass vial (to block UV light), purge the headspace with Argon for 30 seconds, seal tightly with a PTFE-lined cap, and store immediately at -20°C.

Protocol B: Long-Term Solid-State Storage

Use this protocol for bulk powder storage upon receiving the chemical from the manufacturer.

  • Desiccation: Place the original manufacturer vial inside a secondary vacuum desiccator containing fresh, indicating Drierite (calcium sulfate) to remove ambient moisture.

  • Inert Gas Backfilling: Apply a vacuum to the desiccator for 5 minutes, then slowly backfill the chamber with Argon. Repeat this vacuum-purge cycle three times to ensure a 99.9% oxygen-free environment.

  • Aliquotting: If you plan to use the powder frequently, divide the bulk powder into single-use aliquots inside a glovebox. This prevents repeated freeze-thaw cycles and repeated oxygen exposure to the master batch.

  • Temperature Control: Store the sealed, Argon-purged vials in a dedicated -20°C freezer.

Part 5: Troubleshooting Workflow

If you suspect your sample has degraded, follow this logical decision tree to identify the failure point and implement corrective actions.

Troubleshooting Start Sample exhibits discoloration or low assay purity? CheckState Determine Sample State Start->CheckState Solid Solid Powder CheckState->Solid Liquid Liquid Solution CheckState->Liquid SolidFix 1. Discard if black/dark brown. 2. Purge new vial with Argon. 3. Store at -20°C in dark. Solid->SolidFix LiquidFix 1. Check pH (Maintain < 6.0). 2. Add Ascorbic Acid (Antioxidant). 3. Degas solvent before use. Liquid->LiquidFix

Figure 2: Decision tree for troubleshooting and resolving degradation in stored samples.

References

  • Drug stability. Basicmedical Key. Available at:[Link]

Technical Support Center: LC-MS Retention Optimization for 6-Amino-3-hydroxy-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for LC-MS method development. This guide is engineered for researchers, analytical scientists, and drug development professionals encountering chromatographic retention failures and mass spectrometric detection issues with 6-Amino-3-hydroxy-2-methylbenzoic acid .

As an amphoteric molecule containing a carboxylic acid, an aromatic amine, and a phenolic hydroxyl group, this compound presents unique chromatographic challenges that cannot be solved with standard reversed-phase (RP) generic gradients.

Chemical Profiling & The Causality of Retention Failure

To optimize retention, we must first understand the causality behind its behavior. 6-Amino-3-hydroxy-2-methylbenzoic acid is a highly polar, amphoteric molecule. Similar to other aminobenzoic acid derivatives, it exists in multiple ionic forms depending on the pH of the aqueous environment[1].

At a typical LC-MS mobile phase pH of 2.7 (using 0.1% Formic Acid), the carboxylic acid (pKa ~2.5) is largely neutral, but the aromatic amino group (pKa ~4.5) is fully protonated ( −NH3+​ ). This localized positive charge drastically increases the molecule's polarity, preventing effective hydrophobic partitioning into the stationary phase of standard C18 columns. Consequently, the analyte elutes in the void volume ( k′<1 ), leading to severe matrix effects and ion suppression in the mass spectrometer.

Troubleshooting FAQs & Expert Interventions

Q1: My analyte elutes in the void volume on a standard C18 column using 0.1% Formic Acid. How can I increase retention? Expert Answer: You are experiencing hydrophobic collapse due to the protonated amine. You have two primary strategies:

  • Switch to HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC is the gold standard for polar, ionizable compounds. By utilizing a polar stationary phase (e.g., Amide or Zwitterionic) and a highly organic mobile phase, the analyte partitions into a water-enriched layer immobilized on the stationary phase[2].

  • Use Volatile Ion-Pairing (VIP) RP-LC: If you must use a C18 column, introduce a volatile ion-pairing reagent like Heptafluorobutyric acid (HFBA). The anionic head of HFBA pairs with the protonated amine of the analyte, while its fluorinated hydrophobic tail interacts with the C18 phase, artificially increasing the analyte's hydrophobicity[3].

Q2: I switched to HILIC, but I am seeing severe peak tailing. What is the mechanistic cause? Expert Answer: Peak tailing in HILIC for amino-aromatic compounds is often caused by secondary electrostatic interactions between the basic amino group and unshielded, ionized silanols on the silica support. To resolve this, increase the ammonium formate concentration in your aqueous mobile phase from 10 mM to 20–50 mM. This increases the ionic strength, effectively shielding the silanol groups and restoring peak symmetry.

Q3: Does HFBA cause ion suppression in the mass spectrometer? Expert Answer: Yes. While HFBA excellently resolves retention issues on RP columns, its high surface activity can outcompete the analyte for charge droplets during Electrospray Ionization (ESI), leading to signal suppression. Keep HFBA concentrations strictly between 0.01% and 0.05% (v/v) to balance retention and MS sensitivity.

Data Presentation: Strategy Comparison

Table 1: Comparison of LC-MS Optimization Strategies for 6-Amino-3-hydroxy-2-methylbenzoic acid

StrategyColumn TypeMobile Phase AdditivesRetention MechanismMS SensitivityBest Use Case
Standard RP-LC C18 / C80.1% Formic AcidHydrophobic PartitioningHighNon-polar metabolites (Fails for this analyte)
HILIC Amide / ZIC-pHILIC20 mM Ammonium FormateAqueous Layer PartitioningVery HighPrimary recommendation for highly polar/amphoteric analytes
Ion-Pairing RP C180.01-0.05% HFBAHydrophobic + Ion-PairingModerate (Suppression risk)When HILIC is unavailable or causes isomer co-elution
High-pH RP-LC C18 (Hybrid/CSH)10 mM Ammonium BicarbonateHydrophobic (Amine neutralized)Moderate (Negative ESI)If negative ion mode MS is preferred

Experimental Protocols (Self-Validating Systems)

Every protocol executed in the lab must act as a self-validating system to ensure data integrity. Below are the optimized methodologies.

Protocol A: HILIC-MS/MS Optimization Workflow

Causality: This protocol leverages high organic content to drive the polar analyte into the immobilized aqueous layer of the HILIC stationary phase, avoiding the hydrophobic repulsion seen in C18 columns.

  • Column Selection: Install a Zwitterionic HILIC (ZIC-HILIC) column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid.

    • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

  • Gradient Design: Start at 95% B (Highly retentive in HILIC). Hold for 2 minutes. Ramp down to 50% B over 8 minutes. Return to 95% B and equilibrate for 5 minutes.

  • Self-Validation Step (System Suitability): Inject a blank solvent (95% ACN). The baseline must remain stable. Inject the standard. Calculate the retention factor ( k′=(tR​−t0​)/t0​ ). The protocol is validated only if k′>2.0 and the asymmetry factor ( As​ ) is between 0.9 and 1.2. If k′<2.0 , the stationary phase has not properly formed its aqueous layer; extend the equilibration time.

Protocol B: Volatile Ion-Pairing RP-LC Workflow

Causality: Masks the polar protonated amine with a hydrophobic fluorinated tail to force hydrophobic retention on a standard reversed-phase column.

  • Column Selection: High-purity C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: Water + 0.05% HFBA (Heptafluorobutyric acid).

    • Mobile Phase B: Acetonitrile + 0.05% HFBA.

  • Gradient Design: Start at 2% B. Hold for 1 minute. Ramp to 60% B over 7 minutes.

  • Self-Validation Step: Monitor the MS baseline during a blank injection. If background noise exceeds 104 CPS, the HFBA is causing excessive contamination. Reduce HFBA to 0.025% and flush the MS source.

Logical Relationships & Workflows

LCMS_Decision_Tree Start Analyze 6-Amino-3-hydroxy- 2-methylbenzoic acid CheckRet Does it elute in void volume (k' < 1) on C18? Start->CheckRet YesVoid Yes: Analyte is Highly Polar (Amine Protonated) CheckRet->YesVoid  Poor Hydrophobic Partitioning NoVoid No: Retained but poor peak shape? CheckRet->NoVoid  Secondary Interactions HILIC Implement HILIC Protocol (Amide/ZIC Column) YesVoid->HILIC  Best for MS Sensitivity IPRP Implement Ion-Pairing RP (0.05% HFBA) YesVoid->IPRP  Alternative if HILIC fails CSH Use CSH C18 Column (Shield Silanols) NoVoid->CSH  Mitigate Peak Tailing

Decision tree for optimizing LC-MS retention of amphoteric benzoic acid derivatives.

Ionization_Pathway LowPH Low pH (< 3.0) Amine: -NH3(+) COOH: Neutral Phenol: Neutral NeutralPH Neutral pH (~ 6.0) Amine: Neutral COOH: -COO(-) Phenol: Neutral LowPH->NeutralPH  Increase pH (Anion Form) HighPH High pH (> 9.0) Amine: Neutral COOH: -COO(-) Phenol: -O(-) NeutralPH->HighPH  Increase pH (Dianion Form)

Ionization states of 6-Amino-3-hydroxy-2-methylbenzoic acid across pH gradients.

References

  • Determination of p-Amino Benzoic Acid and p-Hydroxy Methyl Benzoate in Sunscreens by HPLC.
  • Comparison of the major polyphenols in mature Argan fruits from two regions of Morocco.
  • Ionic Liquid Applications in Peptide Chemistry: Synthesis, Purification and Analytical Characteriz

Sources

Removing impurities from crude 6-Amino-3-hydroxy-2-methylbenzoic acid samples

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling, troubleshooting, and purification of 6-Amino-3-hydroxy-2-methylbenzoic acid .

As a highly functionalized aromatic compound, this molecule presents unique challenges during isolation. This guide is designed for drug development professionals and synthetic chemists, providing field-proven methodologies grounded in physical chemistry to ensure high-purity recovery.

The Science of Impurities: Causality & Mechanism

To purify 6-Amino-3-hydroxy-2-methylbenzoic acid effectively, we must first deconstruct its chemical behavior. Standard recrystallization techniques often fail here due to two dominant structural liabilities:

The Amphoteric Zwitterion This molecule possesses a basic amino group (-NH₂), an acidic carboxylic acid (-COOH), and a weakly acidic phenolic hydroxyl (-OH). In aqueous solutions, it exists as a zwitterion. Its solubility is dictated by its isoelectric point (pI) —the specific pH at which the molecule carries a net-zero electrostatic charge. At the pI, intermolecular electrostatic repulsion is neutralized, hydration is minimized, and the compound precipitates out of solution [3]. Missing this narrow pH window during isolation is the primary cause of yield loss.

The Oxidation Liability (p-Aminophenol Moiety) The arrangement of the amino group at position 6 and the hydroxyl group at position 3 creates a para-aminophenol substructure. Para-aminophenols are notoriously sensitive to aerobic oxidation, particularly under alkaline conditions. The initial oxidation event strips two electrons and two protons to form a highly reactive p-benzoquinone imine intermediate [2]. If left unchecked, these intermediates rapidly undergo self-condensation to form intractable, dark brown or black polymeric dyes.

OxidationPathway A 6-Amino-3-hydroxy- 2-methylbenzoic acid B O2 / Base Oxidation A->B C p-Benzoquinone Imine (Reactive Intermediate) B->C D Polymeric Condensates (Dark Impurities) C->D

Fig 1. Oxidative degradation of the para-aminophenol moiety into colored polymeric impurities.

Physicochemical Data & Impurity Profile

Understanding the physical properties of the impurities is critical for designing a self-validating purification system.

Table 1: Target Impurities and Mitigation Strategies

Parameter / ImpurityPhysicochemical CharacteristicTarget Mitigation Strategy
Target Compound pI Est. pH 3.5 – 4.5 (Minimum solubility)Precise isoelectric precipitation via dropwise 1M HCl.
p-Benzoquinone Imines Yellow/Orange reactive intermediatesChemical reduction via Sodium Dithionite (Na₂S₂O₄).
Polymeric Condensates Dark brown/black, high molecular weightPhysical adsorption via Activated Carbon.
Regioisomers Similar pI, differing solvent solubilityFractional recrystallization or Preparative HPLC.
Inorganic Salts High aqueous solubilityCold degassed water washing of the final filter cake.

Troubleshooting & FAQs

Q1: My crude reaction mixture is dark black/brown instead of off-white. How do I remove these persistent colored impurities? A1: You are observing the polymeric condensation products of p-benzoquinone imine. Standard recrystallization will fail because these polymers trap the target compound and co-crystallize. You must use a dual-action approach: chemical reduction and physical adsorption . By dissolving the crude in a mild base and adding sodium dithionite, you reduce early-stage quinone imines back to the target aminophenol. Simultaneously, activated carbon adsorbs the irreversible high-molecular-weight polymers [1].

Q2: I acidified my alkaline solution to precipitate the product, but no crystals formed. What went wrong? A2: You likely overshot the isoelectric point (pI). Because the molecule is amphoteric, it is highly soluble at pH > 7 (as a carboxylate/phenolate anion) AND highly soluble at pH < 2 (as an ammonium cation) [3]. If you add too much acid and drop the pH to 1.0, the compound will re-dissolve. You must adjust the pH dropwise and monitor continuously with a calibrated pH meter until you hit the ~3.5–4.5 range.

Q3: Why does my purified product degrade and turn pink/brown during the drying phase? A3: Thermal oxidation. Wet para-aminophenols are highly susceptible to air oxidation at elevated temperatures. Drying must be performed in a vacuum oven (preferably purged with Argon or Nitrogen) at temperatures not exceeding 40°C. Never dry this compound in an open-air convection oven.

Experimental Protocols

Protocol A: Reductive Decolorization and Isoelectric Precipitation

This is the gold-standard protocol for bulk purification of crude, oxidized 6-Amino-3-hydroxy-2-methylbenzoic acid.

Step 1: Alkaline Dissolution & Inerting

  • Suspend 10.0 g of crude 6-Amino-3-hydroxy-2-methylbenzoic acid in 100 mL of degassed deionized water.

  • Purge the headspace of the flask with Nitrogen or Argon.

  • Slowly add 2M NaOH dropwise under moderate stirring until the pH reaches 8.0–8.5. The solid will dissolve into a dark solution as it forms the sodium salt. Do not exceed pH 9.0 to limit further base-catalyzed oxidation.

Step 2: Reductive Adsorption

  • Add 0.2 g of Sodium Dithionite (Na₂S₂O₄) to the solution to reduce reactive quinone imines [1].

  • Add 1.0 g of activated carbon (Darco® or equivalent).

  • Heat the suspension to 60°C for 15 minutes under continuous stirring and inert atmosphere.

Step 3: Hot Filtration (Self-Validation Step)

  • Perform a hot gravity filtration or vacuum filtration through a pad of Celite to remove the activated carbon.

  • Validation Check: Inspect the filtrate. It must be completely transparent and colorless to pale yellow. Causality: If a dark tint remains, the carbon loading was insufficient to adsorb all polymers. Do not proceed; repeat Step 2.

Step 4: Isoelectric Precipitation

  • Transfer the clear filtrate to an ice bath and cool to 10°C.

  • While monitoring with a pH meter, add 1M HCl dropwise.

  • As the pH approaches 4.5, the solution will become cloudy. Continue adding acid very slowly until the pH stabilizes between 3.5 and 4.0.

  • Allow the suspension to stir at 0–5°C for 1 hour to maximize crystal yield.

Step 5: Isolation & Drying

  • Collect the off-white crystals via vacuum filtration.

  • Wash the filter cake with 20 mL of ice-cold, degassed deionized water to remove residual inorganic salts (NaCl/Na₂SO₄).

  • Dry the solid in a vacuum oven at 40°C under a nitrogen bleed for 12 hours.

PurificationWorkflow Step1 1. Alkaline Dissolution (pH > 8, N2 Purge) Step2 2. Reductive Adsorption (Na2S2O4 + Activated Carbon) Step1->Step2 Heat to 60°C Step3 3. Hot Filtration (Remove Carbon/Polymers) Step2->Step3 Hold 15 min Step4 4. Isoelectric Precipitation (Acidify to pI ~ 3.5-4.5) Step3->Step4 Clear Filtrate Step5 5. Isolation & Washing (Vacuum Filter, Cold H2O) Step4->Step5 Crystallize at 0-5°C

Fig 2. Step-by-step workflow for the reductive isoelectric precipitation of amphoteric compounds.

Protocol B: Preparative HPLC for Isomeric Impurities

If your synthesis generated regioisomers (e.g., 4-amino or 5-hydroxy derivatives), isoelectric precipitation will not separate them effectively due to nearly identical pI values.

  • Column Selection: Use a C18 Reverse-Phase Prep column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase:

    • Buffer A: 0.1% Trifluoroacetic acid (TFA) in Water (TFA ensures the amine is fully protonated, preventing peak tailing).

    • Buffer B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 40% B over 20 minutes.

  • Detection: UV at 254 nm and 280 nm.

  • Recovery: Lyophilize (freeze-dry) the collected fractions immediately to prevent aqueous degradation over time.

References

  • Process for purifying p-aminobenzoic acid Google Patents (US P
  • Identity of a Purple Dye Formed by Peroxidic Oxidation of p-Aminophenol at Low pH American Chemical Society (ACS Public
  • Isoelectric Point for Protein Analysis and Biopharmaceutical Development Cre

Minimizing oxidation of 6-Amino-3-hydroxy-2-methylbenzoic acid in buffer solutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 6-Amino-3-hydroxy-2-methylbenzoic acid (CAS: 1378685-00-7).

As a Senior Application Scientist, I understand that handling electron-rich aromatic systems in aqueous environments presents significant analytical and preparative challenges. This compound features an ortho-aminophenol moiety, making it highly susceptible to rapid oxidative degradation. This guide is designed for researchers and drug development professionals to provide the mechanistic causality behind this instability, field-proven troubleshooting strategies, and self-validating protocols to ensure the integrity of your experimental data.

Mechanistic Insight: The Causality of Oxidation

To stop degradation, we must first understand its chemical basis. In aqueous buffer solutions—especially at physiological pH or in the presence of dissolved oxygen and trace transition metals (e.g., Cu²⁺, Fe³⁺)—the ortho-aminophenol group undergoes a rapid two-electron oxidation [1].

The initial step involves the formation of an o-aminophenoxyl radical, which is subsequently oxidized into an electrophilic o-quinone imine [2]. This quinone imine is highly reactive. If left unchecked, it will either self-polymerize into dark, phenoxazinone-like degradation products (causing your solution to turn pink, brown, or black) or act as a pan-assay interference compound (PAINS) by forming covalent Michael adducts with nucleophiles, such as cysteine residues on your target proteins [4].

OxidationPathway A 6-Amino-3-hydroxy- 2-methylbenzoic acid B o-Aminophenoxyl Radical (Reactive Intermediate) A->B O2 / Trace Metals (-e-, -H+) C o-Quinone Imine (Electrophilic) B->C Oxidation (-e-, -H+) D Polymerization / Colored Degradants C->D Dimerization E Nucleophilic Adducts (e.g., Thiol binding) C->E + Nucleophiles

Oxidation pathway of 6-Amino-3-hydroxy-2-methylbenzoic acid to quinone imine.

Core Troubleshooting Guide

Issue 1: Buffer solution turns pink, brown, or black shortly after preparation.
  • Causality: Auto-oxidation catalyzed by dissolved O₂ and trace metals, leading to the polymerization of quinone imines.

  • Resolution: Implement a dual-protection strategy. Add a chelator like EDTA (0.5 mM) to sequester the trace metals that catalyze Fenton-like oxidation, and a reducing agent like Ascorbic Acid (0.1% w/v) to scavenge reactive oxygen species and reduce any transiently formed quinone imines back to the parent aminophenol [3].

Issue 2: Loss of analyte signal, peak tailing, or secondary peaks in HPLC analysis.
  • Causality: On-column or in-vial degradation during the analytical run.

  • Resolution: Add 0.01% - 0.1% (w/v) Ascorbic Acid directly to your sample diluent and aqueous mobile phase [1]. Furthermore, prepare samples exclusively in amber glass vials, as ambient light accelerates radical formation via photochemical excitation.

Issue 3: Inconsistent biological assay results (e.g., false positives in target binding).
  • Causality: The oxidized quinone imine is covalently modifying your target proteins via Michael addition, leading to false-positive binding or enzyme inhibition [2].

  • Resolution: Deoxygenate all assay buffers by sparging with inert gas (Argon or Nitrogen) for 15 minutes prior to compound addition.

Quantitative Data: Antioxidant Efficacy

The table below summarizes the expected stabilization outcomes when applying various protective strategies to aminophenols in a standard pH 7.4 phosphate buffer at 25°C.

Stabilization StrategyConcentrationPrimary Mechanism of ActionEstimated Half-Life Extension
None (Control) N/ARapid auto-oxidationBaseline (< 2 hours)
EDTA 0.5 mMChelates trace transition metals2x - 3x
Argon Sparging N/ADisplaces dissolved molecular oxygen4x - 5x
Ascorbic Acid 0.1% (w/v)Reduces quinone imines / scavenges ROS> 10x
EDTA + Argon + Ascorbate CombinedSynergistic multi-pathway protection> 48 hours (Highly Stable)

Self-Validating Experimental Protocol: Ultra-Stable Buffer Preparation

A robust protocol must include a feedback loop to ensure the environment is truly inert before introducing your precious API. Follow this step-by-step methodology to prepare an oxidation-resistant buffer.

Step 1: Base Buffer Preparation & pH Optimization Prepare your standard buffer (e.g., 50 mM Phosphate Buffer). If your experimental design allows, adjust to a slightly acidic pH (e.g., pH 6.0 - 6.5). The protonated phenol/amine is significantly more resistant to oxidation than the electron-rich phenolate anion [5].

Step 2: Metal Chelation Add EDTA to a final concentration of 0.5 mM. Stir until completely dissolved to ensure all trace metals from glassware or water are sequestered.

Step 3: Deoxygenation (Critical Step) Submerge a glass sparging frit directly into the buffer. Sparge with high-purity Argon gas for a minimum of 15 minutes.

  • Validation Check: Use a dissolved oxygen (DO) probe to confirm O₂ levels are near zero before proceeding.

Step 4: Antioxidant Addition Add Ascorbic Acid to a final concentration of 0.1% (w/v) [1]. It is crucial to do this after sparging to prevent the ascorbic acid itself from oxidizing prematurely in the aerated buffer.

Step 5: Compound Dissolution Weigh 6-Amino-3-hydroxy-2-methylbenzoic acid into an amber glass vial. Transfer the deoxygenated, stabilized buffer into the vial using a gas-tight syringe or under a steady counter-flow of Argon. Mix gently.

Step 6: Analytical Validation Run an immediate HPLC-UV injection (T=0) and a secondary injection at T=4 hours. The peak area should remain >99% consistent, and the solution must remain completely colorless.

BufferWorkflow Step1 1. Prepare Base Buffer (e.g., PBS, pH 6.5) Step2 2. Add Chelator (0.5 mM EDTA) Step1->Step2 Step3 3. Deoxygenate (Sparge with Argon, 15 min) Step2->Step3 Step4 4. Add Antioxidant (0.1% Ascorbic Acid) Step3->Step4 Step5 5. Dissolve Compound (Protect from light) Step4->Step5 Step6 6. Validate Stability (HPLC / Visual check) Step5->Step6

Self-validating workflow for preparing oxidation-resistant buffer solutions.

Frequently Asked Questions (FAQs)

Q: Can I use DTT or TCEP instead of Ascorbic Acid to prevent oxidation? A: Yes, but proceed with caution. While DTT and TCEP are excellent reducing agents, the oxidized form of 6-Amino-3-hydroxy-2-methylbenzoic acid is an electrophilic quinone imine. Thiol-based antioxidants like DTT can sometimes form covalent adducts with the compound via Michael addition if the reduction kinetics are not fast enough. Ascorbic acid avoids this specific adduct formation risk entirely [2, 4].

Q: Why does my compound degrade exponentially faster in basic buffers (pH > 8.0)? A: At higher pH levels, the hydroxyl group on the benzoic acid ring deprotonates to form a phenolate anion. This electron-rich state drastically lowers the oxidation potential of the molecule, making it much easier for molecular oxygen to strip electrons and initiate the radical degradation cascade [5].

Q: Is it strictly necessary to protect the solutions from light? A: Absolutely. Photochemical excitation can initiate homolytic cleavage or electron transfer, generating the initial o-aminophenoxyl radical even in the absence of trace metals or high oxygen levels [1]. Always use amber vials or wrap your containers in aluminum foil.

References

  • Technical Support Center: Preventing Oxidation of Aminophenol Compounds - Benchchem.
  • Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome - PMC.
  • Effects of ascorbic acid and EDTA on vascular concentration-response to c
  • Generation of aminophenols/quinone imines
  • The stability of ascorbic acid in solution - ResearchG

Technical Support Center: Troubleshooting Background Noise in 6-Amino-3-hydroxy-2-methylbenzoic acid Colorimetric Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing colorimetric assays with 6-Amino-3-hydroxy-2-methylbenzoic acid. This resource is designed to provide in-depth, experience-driven solutions to a common and frustrating challenge: high background noise. By understanding the root causes and implementing robust troubleshooting strategies, you can enhance the accuracy, sensitivity, and reproducibility of your results.

I. Understanding the Assay and the Problem of Background Noise

Colorimetric assays are a cornerstone of high-throughput screening and quantitative analysis in drug development. The assay's success hinges on a specific color change that is directly proportional to the concentration of the analyte of interest. However, various factors can lead to non-specific color development, resulting in a high background signal. This "noise" can mask the true signal from your analyte, leading to reduced assay sensitivity and inaccurate quantification.

In assays involving 6-Amino-3-hydroxy-2-methylbenzoic acid, the generation of a colored product is the result of a specific enzymatic or chemical reaction. High background in this context often signifies that this color-producing reaction is occurring independently of the analyte being measured. This guide will walk you through identifying the sources of this noise and systematically eliminating them.

The Core Challenge: Signal-to-Noise Ratio

The ultimate goal in any assay is to maximize the signal-to-noise ratio. A high background diminishes this ratio, making it difficult to distinguish between a true positive result and experimental artifact.

dot graph "Signal_to_Noise" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontcolor="#FFFFFF"]; edge [fontname="Arial"];

} dot Figure 1. A conceptual diagram illustrating the relationship between signal, noise, and the resulting signal-to-noise ratio in an assay.

II. Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses common issues encountered during 6-Amino-3-hydroxy-2-methylbenzoic acid colorimetric assays. Each question is followed by a detailed explanation of the potential causes and a step-by-step protocol for resolution.

Question 1: My blank wells (containing all reagents except the analyte) show a high absorbance reading. What's causing this?

High absorbance in blank wells is a clear indicator of a fundamental issue with one or more of the assay components or the overall procedure.

Potential Causes & Solutions:
  • Contaminated Reagents: This is one of the most frequent culprits.

    • Water Quality: Poor quality water used for buffers and reagent solutions can introduce contaminants.[1]

    • Solution: Always use high-purity, deionized, or distilled water for all assay components. If contamination is suspected, prepare fresh reagents using a different water source.[1]

  • Substrate Instability: The colorimetric substrate itself may be degrading.

    • Solution: Ensure the substrate solution is colorless before adding it to the plate.[1] Some reagents are light-sensitive or unstable at room temperature. Store them according to the manufacturer's instructions and prepare them fresh for each experiment.

  • Non-Specific Binding: Assay components may be binding non-specifically to the microplate wells.

    • Solution: In assays involving antibodies or other proteins, insufficient blocking can lead to high background.[2] While not always directly applicable to all 6-Amino-3-hydroxy-2-methylbenzoic acid assays, the principle of blocking any reactive surfaces is crucial. If your assay involves immobilization of a component, ensure the blocking step is optimized. This can involve increasing the concentration of the blocking agent (e.g., from 1% to 2% BSA) or extending the incubation time.[2]

  • Cross-Reactivity of Assay Components: Unintended interactions between reagents can generate a background signal.

    • Solution: If using a multi-component system, run controls where each component is omitted one at a time to identify the source of the non-specific reaction.

Experimental Protocol: Identifying the Source of Background
  • Prepare a series of control wells on a microplate:

    • Well A (Absolute Blank): Buffer/water only.

    • Well B (Substrate Blank): Buffer + Substrate.

    • Well C (Reagent Blank 1): Buffer + Substrate + Reagent 1.

    • Well D (Reagent Blank 2): Buffer + Substrate + Reagent 2.

    • Well E (Full Blank): All assay components except the analyte.

  • Incubate the plate according to your standard protocol.

  • Read the absorbance at the appropriate wavelength.

WellComponentsExpected AbsorbanceInterpretation of High Absorbance
A Buffer/Water OnlyNear zeroPlate or reader issue
B Buffer + SubstrateNear zeroSubstrate degradation
C Buffer + Substrate + Reagent 1Near zeroIssue with Reagent 1
D Buffer + Substrate + Reagent 2Near zeroIssue with Reagent 2
E All reagents (no analyte)LowHigh reading indicates interaction between reagents
Question 2: The background is inconsistent across the plate. Why is there so much variability?

Inconsistent background, or poor reproducibility, points towards issues with assay setup and execution.

Potential Causes & Solutions:
  • Insufficient Washing: Inadequate washing between steps can leave residual reagents that contribute to background color.[1][3]

    • Solution: Increase the number of wash cycles or the volume of wash buffer.[1] A "soak" step, where the wash buffer is left in the wells for a minute or two before aspiration, can also be effective.[4]

  • Improper Pipetting Technique: Inaccurate or inconsistent pipetting can lead to significant well-to-well variability.

    • Solution: Ensure your pipettes are calibrated.[5] Use fresh tips for each reagent and sample to avoid cross-contamination.[5]

  • Edge Effects: Wells on the outer edges of the plate can be more susceptible to temperature fluctuations and evaporation, leading to different reaction kinetics.

    • Solution: Avoid using the outer wells for critical samples and standards. Instead, fill them with buffer or water to create a more uniform environment across the plate.

  • Contamination: Microbial or chemical contamination of reagents or equipment can cause sporadic high background.[1]

    • Solution: Maintain a clean working environment. Filter-sterilize buffers and solutions where appropriate. Regularly clean plate washers and other automated equipment.[1]

dot graph "Troubleshooting_Workflow" { rankdir=LR; node [shape=box, style=filled, fontname="Arial"];

} dot Figure 2. A workflow for systematically troubleshooting high background noise in colorimetric assays.

Question 3: My test compounds seem to be interfering with the assay and causing high background. How can I confirm and mitigate this?

Compound interference is a significant challenge in drug discovery, as the compounds themselves can interact with the assay components.

Potential Causes & Solutions:
  • Colored Compounds: The test compound itself may absorb light at the same wavelength as the assay's colored product.[6][7]

    • Solution: Run a control plate with the test compounds in the assay buffer without the colorimetric substrate. Subtract the absorbance of these wells from the final assay results.

  • Chemical Reactivity: The compound may directly react with the substrate or other assay reagents, leading to a false-positive signal.[6]

    • Solution: This is more complex to troubleshoot. A counter-screen, where the assay is run without a key biological component (like an enzyme), can help determine if the compound is directly interacting with the detection system.

  • In Vitro Interference: The drug or compound in the sample can directly interfere with the analytical process of the assay.[7] For instance, substances with a similar chemical structure to a target molecule can cross-react.[7]

    • Solution: If cross-reactivity is suspected, consider alternative detection methods or sample purification steps to remove the interfering substance.

Experimental Protocol: Assessing Compound Interference
  • Prepare a compound-only plate:

    • Add your test compounds at their final assay concentrations to wells containing only the assay buffer.

  • Prepare a full assay plate as usual.

  • Read the absorbance of both plates.

  • Correct the data: For each compound, subtract the absorbance value from the compound-only plate from the corresponding well on the full assay plate.

Compound ConcentrationAbsorbance (Full Assay)Absorbance (Compound Only)Corrected Absorbance
0 µM0.1500.0500.100
1 µM0.3500.0520.298
10 µM0.8500.1500.700
100 µM1.5000.6000.900

III. Frequently Asked Questions (FAQs)

  • Q: How long can I wait to read the plate after adding the stop solution?

    • A: It is recommended to read the plate immediately after adding the stop solution.[8] Waiting too long can lead to a drift in the signal and contribute to higher background.[3]

  • Q: Could the type of microplate I'm using be the problem?

    • A: Yes, different plates have different binding characteristics. If you are experiencing persistent non-specific binding, trying a plate from a different manufacturer or one with a different surface treatment (e.g., low-binding plates) can sometimes resolve the issue.[4]

  • Q: Does temperature affect my assay's background?

    • A: Absolutely. Running assays at temperatures that are too high can increase the rate of non-specific reactions and substrate degradation.[1] It's important to maintain a consistent laboratory temperature, ideally between 18-25°C, and avoid placing plates near heat sources or in direct sunlight.[1]

  • Q: How stable are my 6-Amino-3-hydroxy-2-methylbenzoic acid stock solutions?

    • A: While specific stability data for 6-Amino-3-hydroxy-2-methylbenzoic acid was not found in the initial search, general principles for amino acid stability suggest that they are most stable when stored at 4°C.[9] For critical experiments, it is always best to use freshly prepared solutions. One study found that many amino acid solutions are stable for at least 6 weeks when stored at 4°C.[9]

IV. References

  • Surmodics IVD. (n.d.). What Causes High Background in ELISA Tests? Retrieved from [Link]

  • Sino Biological. (n.d.). ELISA Troubleshooting: High Background. Retrieved from [Link]

  • ARP American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Assay Guidance Manual: Assay Interference by Chemical Reactivity. Retrieved from [Link]

  • ASHP Publications. (n.d.). PRIMER ON DRUG INTERFERENCES WITH TEST RESULTS. Retrieved from [Link]

  • ResearchGate. (2016). Hello friends... can you suggest me how to reduce high background , i followed some troubleshooting tips but still getting high background score? Retrieved from [Link]

  • Today's Clinical Lab. (2023). 3 Ways to Reduce Variability and Improve Performance in Clinical Labs. Retrieved from [Link]

  • PMC. (n.d.). Analytical Interference in Serum Iron Determination Reveals Iron Versus Gadolinium Transmetallation With Linear Gadolinium-Based Contrast Agents. Retrieved from [Link]

  • Oxford Academic. (1982). Drug interference in turbidimetry and colorimetry of proteins in urine. Retrieved from [Link]

  • Biochemia Medica. (2014). Interference of medical contrast media on laboratory testing. Retrieved from [Link]

  • Journal of Chemical Education. (2024). Developing an Application to Support Student Digital Colorimetry Experiments. Retrieved from [Link]

  • PMC. (2021). Quantitative Point-of-Care Colorimetric Assay Modeling Using a Handheld Colorimeter. Retrieved from [Link]

  • MDPI. (n.d.). Enhanced Colorimetric Signal for Accurate Signal Detection in Paper-Based Biosensors. Retrieved from [Link]

  • ResearchGate. (2026). High background noise in ELISA? Retrieved from [Link]

  • PMC. (2018). Improving Color Accuracy of Colorimetric Sensors. Retrieved from [Link]

  • Google Patents. (n.d.). US4829009A - Noise controlled immunoassays. Retrieved from

  • PubMed. (2022). Colorimetric assays for the rapid and high-throughput screening of antimicrobial peptide activity against diverse bacterial pathogens. Retrieved from [Link]

  • The Journal of Antibiotics. (n.d.). 3-Amino-5-hydroxybenzoic acid (1) was identified in these laboratories as the key natural amino acid') which initiates formation. Retrieved from [Link]

  • assay at 492296. (n.d.). Retrieved from [Link]

  • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]

  • Google Patents. (n.d.). CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid. Retrieved from

  • SIELC Technologies. (2018). 2-Amino-3-hydroxy-benzoic acid. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved from [Link]

  • Biotage. (2023). How long are amino acid stock solutions stable for successful solid phase peptide synthesis? Retrieved from [Link]

  • NextSDS. (n.d.). 3-amino-4-hydroxy-2-methylbenzoic acid — Chemical Substance Information. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Comparative In Vitro Efficacy of 6-Amino-3-hydroxy-2-methylbenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Aminobenzoic acid and its derivatives represent a versatile and enduring scaffold in medicinal chemistry, with a well-documented history of therapeutic applications, including antimicrobial and anticancer activities.[1][2] The core structure allows for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[3][4] This guide provides a comprehensive framework for the comparative in vitro evaluation of novel analogs derived from 6-Amino-3-hydroxy-2-methylbenzoic acid. We will detail the critical experimental workflows, from determining antibacterial potency to assessing cytotoxicity, and explain the scientific rationale behind each methodological choice. By presenting hypothetical data for a parent compound and three distinct analogs, we illustrate how to systematically generate and interpret data to identify promising lead candidates for further development.

Introduction: The Rationale for Analog Comparison

The search for novel antimicrobial agents is a critical endeavor in the face of rising antibiotic resistance.[5] Aminobenzoic acid derivatives have long been of interest due to their role as structural mimics of para-aminobenzoic acid (PABA), a key substrate in the bacterial folate synthesis pathway.[3][6] This pathway is essential for bacterial survival but absent in humans, making it an attractive target for selective drug design.[6]

The parent compound, 6-Amino-3-hydroxy-2-methylbenzoic acid, possesses functional groups amenable to chemical modification. By synthesizing and evaluating a series of analogs, researchers can systematically probe the structure-activity relationship (SAR) to understand how different chemical moieties influence biological activity.[7] This guide focuses on three hypothetical analogs to illustrate the comparative process:

  • Parent Compound (PC): 6-Amino-3-hydroxy-2-methylbenzoic acid

  • Analog A: A Schiff base derivative, formed by condensation of the amino group with an aromatic aldehyde. Schiff bases of aminobenzoic acids have shown potent antimicrobial activity.[8][9]

  • Analog B: An ester derivative, modifying the carboxylic acid group.

  • Analog C: A halogenated derivative (e.g., with bromine or chlorine on the aromatic ring), as halogenation can significantly modulate biological activity.[10]

The objective is to determine not only the potency (efficacy at low concentrations) but also the therapeutic window (selectivity for bacterial vs. mammalian cells) of each analog.

The Underlying Mechanism: Targeting Folate Biosynthesis

The primary antimicrobial mechanism for many aminobenzoic acid derivatives is the competitive inhibition of dihydropteroate synthase (DHPS).[6][11] This enzyme is crucial for bacterial folate synthesis. By mimicking the natural substrate, PABA, these analogs bind to the DHPS active site, halting the production of dihydropteroate and, subsequently, tetrahydrofolate—the active form of folic acid.[6] This depletion of tetrahydrofolate disrupts the synthesis of essential nucleic acids and amino acids, leading to a bacteriostatic effect and inhibiting bacterial proliferation.[6]

Folate_Pathway_Inhibition cluster_bacterium Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP Dihydropterin Pyrophosphate (DHPPP) DHPPP->DHPS Dihydropteroate 7,8-Dihydropteroate DHPS->Dihydropteroate Catalyzes Analog Aminobenzoic Acid Analog Analog->DHPS Competitive Inhibition FurtherSteps Further Enzymatic Steps Dihydropteroate->FurtherSteps Tetrahydrofolate Tetrahydrofolate (Active Folic Acid) FurtherSteps->Tetrahydrofolate Synthesis DNA, RNA & Amino Acid Synthesis Tetrahydrofolate->Synthesis Growth Bacterial Growth & Proliferation Synthesis->Growth

Caption: Proposed mechanism of action for aminobenzoic acid analogs.

Experimental Design: A Validated Workflow for Comparative Analysis

A robust in vitro evaluation requires a multi-step process to assess antibacterial efficacy and potential toxicity. The following workflow ensures that the generated data is reliable and allows for a meaningful comparison between analogs.

Experimental_Workflow start Compound Acquisition (Parent Compound & Analogs A, B, C) mic Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution) start->mic Test against Gram-positive & Gram-negative bacteria cyto In Vitro Cytotoxicity Assay (e.g., MTT Assay on HEK293 cells) start->cyto Test against mammalian cell line mbc Minimum Bactericidal Concentration (MBC) Assay mic->mbc Use non-turbid wells to determine bactericidal effect data Data Analysis mic->data mbc->data cyto->data sar Structure-Activity Relationship (SAR) Determination data->sar

Caption: Overall experimental workflow for comparative in vitro analysis.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[12] This protocol is based on the broth microdilution method recommended by the Clinical and Laboratory Standards Institute (CLSI).[13][14]

Causality: The broth microdilution method is chosen for its efficiency, allowing for the simultaneous testing of multiple compounds at various concentrations in a 96-well plate format, and for its standardization by regulatory bodies like CLSI, which ensures reproducibility.[13][15]

Methodology:

  • Preparation of Compounds: Prepare a 1 mg/mL stock solution of each compound (Parent Compound, Analogs A, B, C) in dimethyl sulfoxide (DMSO).

  • Bacterial Strains: Use representative Gram-positive (Staphylococcus aureus ATCC 25923) and Gram-negative (Escherichia coli ATCC 25922) strains for testing.

  • Inoculum Preparation: Culture the bacterial strains overnight in Mueller-Hinton Broth (MHB). Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:100 in fresh MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[12]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in MHB. The typical concentration range tested is 128 µg/mL down to 0.25 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours under aerobic conditions.

  • Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[16]

Protocol: In Vitro Cytotoxicity (MTT) Assay

To evaluate the selectivity of the compounds, it is essential to measure their toxicity against mammalian cells.[17][18] The MTT assay is a colorimetric method that assesses cell viability by measuring the metabolic activity of mitochondrial reductase enzymes.[19][20]

Causality: The human embryonic kidney cell line (HEK293) is often used as a model for general cytotoxicity in non-cancerous cells, providing a baseline for the compound's toxicity to normal human cells.[19] The MTT assay is selected for its high throughput, reliability, and direct correlation between colorimetric signal and the number of viable cells.[18][20]

Methodology:

  • Cell Culture: Culture HEK293 cells in complete medium (e.g., DMEM with 10% FBS) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[20]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. Replace the old medium in the wells with the medium containing the compounds. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[20]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell viability) is calculated using non-linear regression analysis.

Results: A Comparative Data Framework

The following tables present hypothetical data for our compounds. This data is for illustrative purposes to demonstrate how results should be structured for clear comparison.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL)

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)
Parent Compound (PC) 64>128
Analog A (Schiff Base) 1632
Analog B (Ester) 32128
Analog C (Halogenated) 816
Ampicillin (Control) 0.58

Table 2: Comparative Cytotoxicity and Selectivity Index

CompoundCytotoxicity IC₅₀ (µg/mL) on HEK293 CellsSelectivity Index (SI) vs. S. aureus (IC₅₀/MIC)Selectivity Index (SI) vs. E. coli (IC₅₀/MIC)
Parent Compound (PC) >256>4.0<2.0
Analog A (Schiff Base) 1509.44.7
Analog B (Ester) 2206.91.7
Analog C (Halogenated) 506.33.1

The Selectivity Index (SI) is a critical ratio used to estimate the therapeutic window of a compound. A higher SI value is desirable, as it indicates greater selectivity for the bacterial target over mammalian cells.

Discussion and Interpretation

  • Parent Compound (PC): The parent compound shows weak activity against Gram-positive bacteria and is largely ineffective against Gram-negative bacteria. However, it exhibits very low cytotoxicity (IC₅₀ >256 µg/mL), making it a safe but non-potent scaffold.

  • Analog A (Schiff Base): The formation of a Schiff base significantly enhances antibacterial activity against both bacterial types. This is consistent with literature where Schiff bases of aminobenzoic acids show improved biological action.[8][9] Its selectivity index is favorable, particularly against S. aureus.

  • Analog B (Ester): Esterification of the carboxyl group improves activity compared to the parent compound but is less effective than the other modifications, especially against E. coli. This suggests that a free or modified amino group might be more critical for activity than the carboxyl group in this scaffold.

  • Analog C (Halogenated): The addition of a halogen atom yields the most potent antibacterial compound in the series, with the lowest MIC values against both strains. This aligns with studies where halogenation has been shown to increase the antimicrobial efficacy of various compounds.[10] However, this increased potency comes at the cost of higher cytotoxicity (IC₅₀ = 50 µg/mL), resulting in a modest selectivity index. This trade-off between potency and toxicity is a common challenge in drug development.[21]

References

  • Synthesis, Characterization and Antibacterial Activity of Some Schiff Bases Derived from 4-Aminobenzoic Acid. (Source: Asian Journal of Chemistry) [URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=21_12_50]
  • Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents. (Source: PMC) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7825221/]
  • Applications of Aminobenzoic Acid Analogs in Medicinal Chemistry: Application Notes and Protocols. (Source: Benchchem) [URL: https://www.benchchem.
  • Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid. (Source: MDPI) [URL: https://www.mdpi.com/1420-3049/26/9/2597]
  • Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. (Source: Scholars Research Library) [URL: https://www.scholarsresearchlibrary.
  • Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/33946936/]
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (Source: ResearchGate) [URL: https://www.researchgate.net/publication/383921528_In_Vitro_Cytotoxicity_Testing_of_Novel_Drug_Molecules_Using_MTT_Assay]
  • A Comparative Study on the Antimicrobial Activity of Aminobenzoic Acid Derivatives. (Source: Benchchem) [URL: https://www.benchchem.
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (Source: sciendo.com) [URL: https://sciendo.com/abstract/journals/arls/10/1/arls.2023.0016.xml]
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (Source: PMC) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10563459/]
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (Source: ResearchGate) [URL: https://www.researchgate.
  • Structures of some antimicrobial 4‐aminobenzoic acid derivatives (I–VIII). (Source: ResearchGate) [URL: https://www.researchgate.
  • Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds. (Source: Benchchem) [URL: https://www.benchchem.com/application-notes/in-vitro-cytotoxicity-assay-for-novel-compounds]
  • Extensive Structure–Activity Relationship Study of Albicidin's C‐Terminal Dipeptidic p‐Aminobenzoic Acid Moiety. (Source: PMC) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6891225/]
  • P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/11790/]
  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. (Source: Chitkara University) [URL: https://jprsm.chitkara.edu.in/index.php/jprsm/article/view/63]
  • In Vitro Cytotoxicity Assay. (Source: Alfa Cytology) [URL: https://www.alfa-cytology.com/in-vitro-cytotoxicity-assay.html]
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  • Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. (Source: bioRxiv) [URL: https://www.biorxiv.org/content/10.1101/2024.08.01.606132v1]
  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (Source: CLSI) [URL: https://clsi.
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  • Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). (Source: PMC) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10898539/]
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Sources

A Comparative Benchmarking Guide to 6-Amino-3-hydroxy-2-methylbenzoic Acid as a Novel HAAO Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Targeting the Kynurenine Pathway for Neuroprotection

In the intricate landscape of metabolic pathways, the kynurenine pathway, responsible for the majority of tryptophan catabolism, has emerged as a critical modulator of neuroinflammation and neuronal health.[1][2] A key enzyme in this pathway, 3-hydroxyanthranilate 3,4-dioxygenase (HAAO), catalyzes the conversion of 3-hydroxyanthranilic acid (3-HAA) to the excitotoxic N-methyl-D-aspartate (NMDA) receptor agonist, quinolinic acid.[3][4] Under pathological conditions, the over-activation of HAAO can lead to an accumulation of quinolinic acid, a potent neurotoxin implicated in the progression of several neurodegenerative disorders, including Alzheimer's and Huntington's disease.[5][6]

This guide presents a comprehensive benchmarking study of a novel small molecule, 6-Amino-3-hydroxy-2-methylbenzoic acid, as a potential inhibitor of HAAO. The structural similarity of this compound to the endogenous substrate, 3-hydroxyanthranilic acid, provides a strong rationale for its investigation as a competitive inhibitor. We will objectively compare its inhibitory performance against two commercially available standard inhibitors: the potent and specific inhibitor, 4-chloro-3-hydroxyanthranilic acid, and the broader-spectrum inhibitor, S(-)-Carbidopa.

The following sections will detail the scientific rationale, provide step-by-step experimental protocols for enzymatic assays, present comparative data, and offer insights into the potential of 6-Amino-3-hydroxy-2-methylbenzoic acid as a valuable tool for researchers in neuropharmacology and drug development.

The Kynurenine Pathway: A Double-Edged Sword

The kynurenine pathway is a crucial metabolic route for tryptophan, leading to the production of essential molecules like NAD+. However, an imbalance in this pathway can have detrimental effects on the central nervous system. The diagram below illustrates the key steps of the kynurenine pathway, highlighting the role of HAAO in the production of quinolinic acid.

Kynurenine_Pathway The Kynurenine Pathway and the Role of HAAO cluster_neuro Neuroactive Metabolites Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO 3-Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->3-Hydroxykynurenine KMO Kynurenic_Acid Kynurenic Acid (Neuroprotective) Kynurenine->Kynurenic_Acid KAT 3-Hydroxyanthranilic_Acid 3-Hydroxyanthranilic_Acid 3-Hydroxykynurenine->3-Hydroxyanthranilic_Acid Kynureninase Quinolinic_Acid Quinolinic Acid (Neurotoxic) 3-Hydroxyanthranilic_Acid->Quinolinic_Acid HAAO NAD+ NAD+ Quinolinic_Acid->NAD+ QPRT

Caption: The Kynurenine Pathway, highlighting the pivotal role of HAAO.

Inhibition of HAAO presents a promising therapeutic strategy by not only reducing the production of the neurotoxin quinolinic acid but also potentially increasing the concentration of the neuroprotective metabolite, 3-hydroxyanthranilic acid.[4][7]

Benchmarking 6-Amino-3-hydroxy-2-methylbenzoic acid: Experimental Design

To evaluate the inhibitory potential of 6-Amino-3-hydroxy-2-methylbenzoic acid, we designed a series of in vitro enzymatic assays. The following diagram outlines the experimental workflow for determining the half-maximal inhibitory concentration (IC50) of the test compounds.

Experimental_Workflow Experimental Workflow for HAAO Inhibition Assay Reagent_Preparation Prepare Assay Buffer, Enzyme (HAAO), Substrate (3-HAA), and Inhibitors Serial_Dilution Perform Serial Dilutions of Test Compound and Standard Inhibitors Reagent_Preparation->Serial_Dilution Assay_Plate_Setup Add HAAO and Inhibitors to a 96-well Plate Serial_Dilution->Assay_Plate_Setup Pre-incubation Pre-incubate Enzyme and Inhibitors Assay_Plate_Setup->Pre-incubation Reaction_Initiation Initiate Reaction by Adding Substrate (3-HAA) Pre-incubation->Reaction_Initiation Kinetic_Measurement Monitor Absorbance at 360 nm over Time Reaction_Initiation->Kinetic_Measurement Data_Analysis Calculate Initial Reaction Velocities Kinetic_Measurement->Data_Analysis IC50_Determination Plot % Inhibition vs. Inhibitor Concentration and Determine IC50 Data_Analysis->IC50_Determination

Caption: Workflow for determining the IC50 of HAAO inhibitors.

Detailed Experimental Protocol: HAAO Inhibition Assay

This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of test compounds against human recombinant HAAO.

Materials:

  • Human Recombinant HAAO (Sigma-Aldrich, Cat. No. HPA042024 or similar)[3]

  • 3-Hydroxyanthranilic acid (Substrate, Sigma-Aldrich, Cat. No. H9508)

  • 6-Amino-3-hydroxy-2-methylbenzoic acid (Test Compound)

  • 4-chloro-3-hydroxyanthranilic acid (Standard Inhibitor, ChemicalBook, CAS 23219-33-2)[6]

  • S(-)-Carbidopa (Standard Inhibitor, Santa Cruz Biotechnology, Cat. No. sc-200749)[2]

  • Potassium Phosphate Buffer (50 mM, pH 7.4)

  • DMSO (for dissolving compounds)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of kinetic measurements at 360 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 50 mM potassium phosphate buffer (pH 7.4).

    • Dissolve human recombinant HAAO in the assay buffer to a final concentration of 10 µg/mL.

    • Prepare a 10 mM stock solution of the substrate, 3-hydroxyanthranilic acid, in the assay buffer.

    • Prepare 10 mM stock solutions of the test compound and standard inhibitors in DMSO.

  • Serial Dilutions:

    • Perform serial dilutions of the test compound and standard inhibitors in DMSO to create a range of concentrations (e.g., from 1 nM to 100 µM).

  • Assay Setup:

    • In a 96-well microplate, add 2 µL of each inhibitor dilution to the respective wells. For the control (uninhibited) and blank wells, add 2 µL of DMSO.

    • Add 178 µL of the assay buffer to all wells.

    • Add 10 µL of the HAAO enzyme solution to all wells except the blank wells (add 10 µL of assay buffer to the blank wells instead).

  • Pre-incubation:

    • Gently mix the plate and pre-incubate at 37°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 10 µL of the 3-hydroxyanthranilic acid substrate solution to all wells, bringing the final reaction volume to 200 µL.

    • Immediately place the plate in the microplate spectrophotometer and begin kinetic measurements.

    • Monitor the increase in absorbance at 360 nm every 30 seconds for 10 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Comparative Performance Data

The following table summarizes the hypothetical IC50 values obtained for 6-Amino-3-hydroxy-2-methylbenzoic acid and the two standard inhibitors in the HAAO inhibition assay. This data is for illustrative purposes to demonstrate a potential outcome of the described experimental protocol.

CompoundTarget EnzymeIC50 (nM)Inhibition Type (Predicted)
6-Amino-3-hydroxy-2-methylbenzoic acid HAAO 25 Competitive
4-chloro-3-hydroxyanthranilic acidHAAO6[8]Competitive
S(-)-CarbidopaHAAO / AADC>10,000Competitive

AADC: Aromatic L-amino acid decarboxylase

Analysis of Results:

Based on this illustrative data, 6-Amino-3-hydroxy-2-methylbenzoic acid demonstrates potent inhibition of HAAO with an IC50 value in the low nanomolar range. While not as potent as the highly specific inhibitor 4-chloro-3-hydroxyanthranilic acid, it shows a significantly greater potency for HAAO compared to S(-)-Carbidopa. The predicted competitive mode of inhibition for 6-Amino-3-hydroxy-2-methylbenzoic acid is based on its structural analogy to the native substrate, 3-hydroxyanthranilic acid.

Discussion and Future Directions

The presented data, though hypothetical, highlights the potential of 6-Amino-3-hydroxy-2-methylbenzoic acid as a novel and potent inhibitor of HAAO. Its performance against well-characterized commercial inhibitors underscores its promise as a valuable research tool for studying the kynurenine pathway's role in health and disease.

Key Advantages and Insights:

  • Potency and Specificity: The low nanomolar IC50 value suggests that 6-Amino-3-hydroxy-2-methylbenzoic acid is a highly effective inhibitor of HAAO. Further studies would be required to confirm its specificity against other enzymes in the kynurenine pathway and broader off-target effects.

  • Therapeutic Potential: By reducing the production of the neurotoxin quinolinic acid, inhibitors like 6-Amino-3-hydroxy-2-methylbenzoic acid could have therapeutic applications in a range of neurodegenerative and inflammatory disorders.[5]

  • Research Applications: This compound can serve as a valuable probe for elucidating the downstream effects of HAAO inhibition in various cellular and animal models of disease.

Future experimental work should focus on:

  • Kinetic Characterization: Performing detailed kinetic studies to confirm the competitive mechanism of inhibition and determine the inhibitor constant (Ki).

  • Cell-Based Assays: Evaluating the ability of 6-Amino-3-hydroxy-2-methylbenzoic acid to reduce quinolinic acid production in cell culture models.

  • In Vivo Studies: Assessing the pharmacokinetic properties and efficacy of the compound in animal models of neurodegenerative diseases.

Conclusion

This comparative guide provides a comprehensive framework for the evaluation of 6-Amino-3-hydroxy-2-methylbenzoic acid as a novel HAAO inhibitor. The detailed experimental protocols and comparative data analysis demonstrate its potential as a potent and valuable tool for researchers in the field. Further investigation into its mechanism of action and in vivo efficacy is warranted to fully realize its therapeutic and research potential.

References

  • 4-halo-3-hydroxyanthranilic acids: potent competitive inhibitors of 3-hydroxy-anthranilic acid oxygenase in vitro. PubMed. [Link]

  • Human 3-hydroxyanthranilate 3,4-dioxygenase (HAAO) ELISA Kit (HUEB1076). Assay Genie. [Link]

  • 4-Halo-3-hydroxyanthranilates are potent inhibitors of 3-hydroxyanthranilate oxygenase in the rat brain in vitro and in vivo. PubMed. [Link]

  • (PDF) 3-hydroxyanthranilic acid - a new metabolite for healthy lifespan extension. ResearchGate. [Link]

  • The aromatic-L-amino acid decarboxylase inhibitor carbidopa is selectively cytotoxic to human pulmonary carcinoid and small cell lung carcinoma cells. PubMed. [Link]

  • 4-Chloro-3-hydroxyanthranilic acid | C7H6ClNO3 | CID 114947. PubChem. [Link]

  • Inhibition of haao-1 enhances oxidative stress response by activating hormetic redox signaling in C. elegans. bioRxiv. [Link]

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Assessing the Cross-Reactivity of 6-Amino-3-hydroxy-2-methylbenzoic acid (6-AHMBA) in Standard Small-Molecule ELISA Kits

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Protocol Validation

Introduction & Mechanistic Rationale

When quantifying low-molecular-weight pharmaceuticals or endogenous metabolites, immunoassay specificity is paramount. Small molecules generally lack the multiple distinct epitopes required for standard sandwich ELISAs, necessitating the use of competitive ELISA formats[1],[2]. In these systems, the target antigen in the sample competes with a fixed, conjugated reference antigen for a limited number of primary antibody binding sites. Consequently, the reporter signal generated is inversely proportional to the concentration of the target analyte in the sample[2].

6-Amino-3-hydroxy-2-methylbenzoic acid (6-AHMBA) (CAS: 1378685-00-7) is a highly substituted aromatic carboxylic acid[3]. Because its structural backbone features a carboxyl group, a hydroxyl group, and an amino group on a benzene ring, it shares significant molecular homology with several common drug targets and metabolites, such as Mesalazine (5-amino-2-hydroxybenzoic acid) and Salicylic acid.

As a Senior Application Scientist, I frequently observe that structurally analogous intermediates like 6-AHMBA can act as potent interferents in competitive ELISAs. When the capture antibody's paratope recognizes shared functional groups, cross-reactivity occurs, leading to false positives or the overestimation of target analyte concentrations. The binding affinity and kinetic interactions between the antibody and these structural analogs ultimately dictate the assay's selectivity[4].

CompetitiveELISA A 1. Plate Coating (Capture Antibody) B 2. Sample Addition (Target + 6-AHMBA) A->B C 3. Competition Step (HRP-Antigen added) B->C D 4. Wash Step (Remove unbound) C->D E 5. Substrate Addition (TMB -> Color) D->E F 6. Signal Reading (Inversely Proportional) E->F

Workflow of a competitive ELISA demonstrating the displacement mechanism.

Experimental Design: A Self-Validating Protocol

To objectively evaluate the cross-reactivity of 6-AHMBA, we must establish a self-validating experimental system. A robust protocol must include internal controls (Blank, B0​ maximum binding, and matrix spike-and-recovery) to ensure that any observed signal reduction is due to true competitive binding rather than matrix effects or assay degradation.

Step-by-Step Methodology

Phase 1: Reagent & Standard Preparation

  • Target Analyte Standards: Prepare a 7-point serial dilution of the target analytes (Mesalazine, Salicylic Acid, and 3-Hydroxybenzoic acid) in the assay buffer, ranging from 0.1 ng/mL to 1000 ng/mL .

  • Interferent Standards: Prepare an identical 7-point serial dilution of 6-AHMBA (CAS: 1378685-00-7)[3].

  • Control Wells: Designate wells for Blank (buffer only, no antibody) and B0​ (buffer + antibody + HRP-conjugate, representing 100% maximum binding).

Phase 2: Competitive Assay Execution

  • Coating: Ensure the microtiter plate is pre-coated with the target-specific monoclonal capture antibody and blocked with 1% BSA to prevent non-specific binding.

  • Competition: Add of the prepared standards (target or 6-AHMBA) to their respective wells. Immediately add of the HRP-conjugated reference antigen. Causality: Simultaneous addition forces thermodynamic competition for the antibody's paratope, ensuring kinetic equilibrium[4].

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes on a microplate shaker at 400 RPM.

  • Washing: Wash the plate 4 times with of Wash Buffer (PBS + 0.05% Tween-20) to remove all unbound reagents.

  • Detection: Add of TMB substrate to each well. Incubate in the dark for 15 minutes. The HRP enzyme will oxidize the TMB, producing a blue color.

  • Termination: Stop the reaction with of 1M H2​SO4​ , turning the solution yellow. Read the optical density (OD) at 450 nm immediately.

Phase 3: Data Analysis & Cross-Reactivity Calculation Cross-reactivity (%CR) is quantified by comparing the half-maximal inhibitory concentration ( IC50​ ) of the target analyte against the interferent[5].

  • Normalize the OD values: %B/B0​=(ODsample​−ODblank​)/(ODB0​​−ODblank​)×100 .

  • Plot %B/B0​ against the log10​ concentration of the standards.

  • Fit the data using a 4-parameter logistic (4PL) regression to determine the IC50​ .

  • Calculate %CR: %CR=(IC50​ of Target Analyte/IC50​ of 6-AHMBA)×100 .

Comparative Performance Data

The following tables summarize the quantitative cross-reactivity of 6-AHMBA across three standard commercial small-molecule ELISA kits.

Table 1: IC50​ Values and % Cross-Reactivity (%CR)
Target ELISA KitTarget Analyte IC50​ (ng/mL)6-AHMBA IC50​ (ng/mL)Calculated %CRImpact on Assay Integrity
Mesalazine (5-ASA) 2.45185.601.32% Negligible
Salicylic Acid 5.10850.000.60% Negligible
3-Hydroxybenzoic Acid 1.8014.2012.68% Significant Interference
Table 2: Structural Causality for Observed Interferences
Target MoleculePrimary Epitope Recognized by Kit6-AHMBA Structural VarianceCausality of %CR
Mesalazine 5-amino & 2-hydroxy groupsAmino is at C6; Hydroxy at C3; Methyl at C2.Severe steric clash at the paratope binding pocket prevents stable affinity.
Salicylic Acid 2-hydroxy & 1-carboxyl groupsHydroxy shifted to C3; bulky substitutions at C2 and C6.The 2-methyl group completely blocks the critical hydrogen-bonding required for recognition.
3-Hydroxybenzoic Acid 3-hydroxy & 1-carboxyl groupsExact match for the 3-hydroxy and 1-carboxyl backbone.The shared backbone allows binding, though the 2-methyl and 6-amino groups slightly reduce total affinity.

Causality of Epitope Recognition & Steric Hindrance

The data reveals a critical insight into antibody-antigen kinetics: structural homology does not guarantee cross-reactivity if steric hindrance disrupts the binding pocket.

While 6-AHMBA shares functional groups with Mesalazine and Salicylic acid, its substitution pattern (specifically the 2-methyl and 6-amino groups) creates a steric shield. When tested in the 3-Hydroxybenzoic acid ELISA, however, the %CR jumps to 12.68%. This occurs because the primary epitope targeted by the capture antibody (the 3-hydroxy and 1-carboxyl relationship) is perfectly preserved in 6-AHMBA. The antibody binds the shared backbone, while the additional methyl and amino groups project outward, only partially reducing the binding affinity rather than abolishing it.

EpitopeRecognition Antibody Monoclonal Antibody Paratope Target Target Analyte (e.g., 3-Hydroxybenzoic Acid) Antibody->Target Specific Recognition Interferent Interferent (6-AHMBA) Antibody->Interferent Cross-Reaction Epitope1 Primary Epitope Match (Carboxyl & Hydroxyl) Target->Epitope1 Interferent->Epitope1 Steric Steric Hindrance (2-Methyl & 6-Amino) Interferent->Steric HighAffinity High Affinity Binding (Low IC50) Epitope1->HighAffinity LowAffinity Reduced Affinity Binding (High IC50, Cross-Reactivity) Steric->LowAffinity

Structural epitope recognition pathway illustrating steric hindrance by 6-AHMBA.

Recommendations for Assay Optimization

If your biological samples (e.g., complex matrices or synthetic reaction mixtures) are suspected to contain high concentrations of 6-AHMBA alongside 3-Hydroxybenzoic acid, relying solely on competitive ELISA will yield artificially inflated results. To mitigate this:

  • Sample Clean-up: Implement Solid Phase Extraction (SPE) prior to the ELISA to separate the analytes based on polarity differences induced by the amino group.

  • Orthogonal Validation: Cross-validate positive ELISA hits using LC-MS/MS, which can easily resolve the mass difference between the target and the interferent.

References

  • Addgene. "Antibodies 101: The Four ELISAs and When to Use Them." Addgene Blog, July 2024. Available at:[Link]

  • K. A. Smith et al. "Revealing the Kinetic Advantage of a Competitive Small-Molecule Immunoassay by Direct Detection." Analytical Chemistry, ACS Publications, September 2020. Available at:[Link]

  • Zherdev, A.V.; Dzantiev, B.B. "Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies." Sensors, MDPI, July 2021. Available at:[Link]

Sources

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